3-Fluoroisonicotinaldehyde
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQXQXSZCNWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376654 | |
| Record name | 3-Fluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40273-47-0 | |
| Record name | 3-Fluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoroisonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoroisonicotinaldehyde: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroisonicotinaldehyde, also known as 3-fluoro-4-pyridinecarboxaldehyde, is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique electronic properties that can influence its reactivity, binding affinity to biological targets, and metabolic stability. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, based on currently available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄FNO | [1][2] |
| Molecular Weight | 125.10 g/mol | [1][2] |
| CAS Number | 40273-47-0 | [1] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 70 °C at 25 mmHg | [1] |
| Density | 1.2550 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5170 | [1] |
| Flash Point | 153 °F (67.2 °C) | [1] |
| pKa (Predicted) | 0.84 ± 0.18 | [1] |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [1] |
Chemical Structure
The structural details of this compound are fundamental to understanding its chemical behavior.
-
IUPAC Name: 3-Fluoropyridine-4-carbaldehyde[1]
-
Synonyms: 3-Fluoroisonicotinal, 3-Fluoro-4-formylpyridine[1]
-
SMILES String: O=Cc1cnccc1F
-
InChI Key: KLKQXQXSZCNWLZ-UHFFFAOYSA-N
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis
A documented synthesis of this compound is reported in the scientific literature.[1] However, the detailed experimental procedure from the primary source, Tetrahedron, 39, p. 2009, 1983, was not accessible through the conducted searches. For researchers intending to synthesize this compound, it is recommended to consult this original publication for a comprehensive methodology.
Spectroscopic Analysis
Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in the public domain resources accessed. Standard analytical chemistry procedures would apply for obtaining these spectra.
Spectroscopic Data
At the time of this report, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectra) for this compound were not found in the searched databases. Researchers are advised to acquire this data experimentally for full characterization.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities, such as enzyme inhibition or receptor binding, of this compound. Consequently, its involvement in any signaling pathways is unknown. This represents a significant knowledge gap and an area for future research.
Caption: Logical workflow for investigating this compound.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a readily characterizable small molecule with potential applications in chemical synthesis and drug discovery. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research into its synthesis, detailed spectroscopic characterization, and, most notably, its biological activities. The elucidation of its pharmacological profile could pave the way for its use as a scaffold or intermediate in the development of novel therapeutic agents.
References
3-Fluoroisonicotinaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoroisonicotinaldehyde, a key reagent in specialized chemical and biological research. This document details its chemical and physical properties, provides a known synthesis protocol, and explores its applications, particularly in the field of proteomics.
Core Compound Data
This compound, also known as 3-Fluoro-4-pyridinecarboxaldehyde, is a fluorinated pyridine derivative. Its aldehyde functional group and the presence of a fluorine atom make it a versatile building block in organic synthesis and a useful tool in biochemical studies.
| Property | Value | Citations |
| CAS Number | 40273-47-0 | [1][2] |
| Molecular Formula | C₆H₄FNO | [1] |
| Molecular Weight | 125.10 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 70 °C at 25 mmHg | [3] |
| Density | 1.2550 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5170 | [3] |
| Flash Point | 153 °F | [3] |
Synthesis Protocol
A foundational method for the synthesis of this compound has been reported in the scientific literature. The following protocol is based on a publication in the journal Tetrahedron.
Reaction: Lithiation of 3-fluoropyridine followed by reaction with N,N-dimethylformamide (DMF).
Experimental Procedure:
-
Preparation: A solution of 3-fluoropyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled 3-fluoropyridine solution with constant stirring. The reaction is allowed to proceed for a specified time at this temperature to ensure complete lithiation at the 4-position.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture. The reaction is stirred for an additional period at -78 °C.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Applications in Proteomics and Drug Discovery
This compound is noted as a specialty chemical for proteomics research[2]. While specific, detailed experimental protocols for its use in this context are proprietary or not widely published, its utility likely stems from its ability to act as a reactive handle for bioconjugation techniques, such as "click chemistry."
Conceptual Application in Proteomics:
The aldehyde group of this compound can be utilized in several ways. For instance, it can be modified to introduce an alkyne or azide group. This functionalized probe can then be used to covalently label proteins of interest within a complex biological sample. Subsequent "click" reaction with a reporter tag (e.g., a fluorophore or biotin) allows for the detection, visualization, and enrichment of the labeled proteins.
Hypothetical Experimental Workflow for Protein Labeling:
Caption: Conceptual workflow for proteomics using a this compound-derived probe.
Relevance in Drug Discovery:
The fluorinated pyridine scaffold is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aldehyde-containing compounds are also known to be reactive towards nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition. While there is no widely reported specific signaling pathway directly modulated by this compound, its derivatives could be investigated as potential inhibitors for various enzyme classes. For example, fluorinated compounds have been explored as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K)[4].
Potential Signaling Pathway Investigation:
A general approach to investigate the effect of a novel compound on cellular signaling pathways involves treating cells with the compound and then performing a global analysis of changes in protein expression or phosphorylation status using proteomics.
References
- 1. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]
- 2. Signaling pathway perturbation analysis for assessment of biological impact of cigarette smoke on lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a key synthetic protocol, and explores its discovery and potential applications. While specific biological activity data for this compound is limited in publicly available literature, this guide discusses the broader context of fluorinated pyridines in drug design and outlines potential areas for future investigation.
Introduction
This compound, also known as 3-Fluoro-4-pyridinecarboxaldehyde, is a heterocyclic aldehyde. The incorporation of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make fluorinated heterocycles, including this compound, valuable building blocks in the synthesis of novel pharmaceutical compounds. This guide serves as a technical resource for researchers interested in the synthesis, properties, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40273-47-0 | [1][3] |
| Molecular Formula | C₆H₄FNO | [3][4] |
| Molecular Weight | 125.10 g/mol | [2][4] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 70 °C at 25 mmHg | [1] |
| Density | 1.2550 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5170 | [1] |
| Flash Point | 153 °F (67.2 °C) | [1] |
| SMILES | O=Cc1cnccc1F | |
| InChI Key | KLKQXQXSZCNWLZ-UHFFFAOYSA-N |
Synthesis and Discovery
Discovery
Synthetic Protocols
A key method for the synthesis of this compound involves the oxidation of 3-fluoro-4-picoline. While the full experimental details from the primary literature are not widely accessible, a general reaction scheme is presented below. This transformation is a common strategy for the preparation of pyridine aldehydes.
Reaction Scheme: Oxidation of 3-Fluoro-4-picoline
Caption: General oxidation of 3-fluoro-4-picoline.
A detailed experimental protocol for a related synthesis of 3-fluorosalicylaldehyde from 5-chloro-o-anisidine hydrochloride is provided in U.S. Patent 2,576,065.[5] This multi-step synthesis involves diazotization, fluorination, hydrolysis, and subsequent functional group manipulations to yield the final aldehyde product. While not a direct synthesis of this compound, it illustrates a common strategy for introducing fluorine and an aldehyde group onto an aromatic ring.
Experimental Protocol: Synthesis of 3-Fluorosalicylaldehyde (Illustrative Example) [5]
-
Diazotization: 5-chloro-o-anisidine hydrochloride (193 grams) is mixed with hydrochloric acid (320 grams of a 3% aqueous solution and 380 cc of water). The solution is cooled to 5-10°C, and a saturated aqueous solution of sodium nitrite (150 cc) is added over 45 minutes with vigorous stirring.
-
Fluoborate Formation: The mixture is warmed to 20°C, and a mixture of boric acid (136 grams) and hydrofluoric acid (325 grams of a 60% aqueous solution) is added. The solution is cooled to approximately -25°C, and the solid diazonium fluoborate is collected by filtration.
-
Thermal Decomposition: The dried diazonium fluoborate is thermally decomposed to yield 4-chloro-2-fluoroanisole.
-
Hydrolysis: The 4-chloro-2-fluoroanisole is hydrolyzed to 4-chloro-2-fluorophenol.
-
Further Functionalization: A series of subsequent reactions, including the introduction of a hydroxymethyl group and oxidation, are performed to obtain 3-fluorosalicylaldehyde.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques. Expected spectral features are summarized below.
Table 2: Spectroscopic Data Interpretation for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet further downfield (around δ 10.0 ppm). Coupling between the fluorine atom and adjacent protons (³JH-F and ⁴JH-F) will be observed. |
| ¹³C NMR | The carbonyl carbon of the aldehyde will appear at a characteristic downfield shift (around δ 190 ppm). Aromatic carbons will be observed in the δ 110-160 ppm region. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F). |
| IR | A strong C=O stretching vibration for the aldehyde will be present around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹. A C-F stretching vibration will be present in the fingerprint region (typically 1000-1400 cm⁻¹). |
| Mass Spec | The molecular ion peak (M⁺) would be expected at m/z = 125. Characteristic fragmentation patterns for aldehydes and pyridines would be observed. |
Biological Activity and Applications
Role in Drug Discovery
Fluorine-containing molecules are of significant interest in drug discovery and medicinal chemistry. The introduction of fluorine can modulate a compound's metabolic stability by blocking sites of oxidation, improve its binding affinity to target proteins through favorable electrostatic interactions, and enhance its membrane permeability.[6] this compound serves as a versatile building block for the synthesis of more complex fluorinated pyridine derivatives with potential therapeutic applications. These derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents.[7][8][9]
Potential as Enzyme Inhibitors
While no specific enzyme inhibition data for this compound has been found, aldehydes and fluorinated compounds are known classes of enzyme inhibitors. The electrophilic nature of the aldehyde carbonyl group can allow for covalent bond formation with nucleophilic residues in an enzyme's active site. Fluorinated ketones, which are structurally related to hydrated aldehydes, have been shown to be potent inhibitors of various hydrolytic enzymes.[10] The electron-withdrawing nature of the fluorine atom in this compound could enhance the reactivity of the aldehyde group, making it a candidate for investigation as an enzyme inhibitor.
Cytotoxicity
No specific cytotoxicity studies on this compound were identified in the public domain. However, general protocols for assessing the cytotoxicity of chemical compounds are well-established. In vitro assays using cell lines such as HepG-2 (human liver cancer cell line) and MCF-7 (human breast cancer cell line) are commonly employed to evaluate the cytotoxic potential of novel compounds.[8] Such studies would be crucial in determining the therapeutic window of any drug candidate derived from this compound.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and potential evaluation of this compound and its derivatives in a drug discovery context.
Caption: Drug discovery workflow.
Conclusion
This compound is a valuable fluorinated building block with potential applications in medicinal chemistry. This guide has summarized its key properties and provided insight into its synthesis. While direct biological data for this specific compound is scarce, the known activities of related fluorinated pyridines suggest that derivatives of this compound warrant further investigation as potential therapeutic agents. Future research should focus on detailed biological evaluations, including cytotoxicity and enzyme inhibition studies, to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. This compound CAS#: 40273-47-0 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H4FNO | CID 2763003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Fluoroisonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluoroisonicotinaldehyde (also known as 3-Fluoro-4-pyridinecarboxaldehyde), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the characterization and quality control of this compound.
Molecular Structure and Properties
-
Chemical Formula: C₆H₄FNO
-
Molecular Weight: 125.10 g/mol [1]
-
CAS Number: 40273-47-0[1]
-
Appearance: Colorless to light yellow liquid[2]
-
Boiling Point: 70 °C at 25 mmHg
-
Density: 1.255 g/mL at 25 °C
-
Refractive Index: n20/D 1.5170
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related fluorinated pyridines and aromatic aldehydes.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H-7 (Aldehyde) |
| ~8.8 | d | ~4.5 | H-2 |
| ~8.6 | d | ~4.5 | H-6 |
| ~7.6 | t | ~4.5 | H-5 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
| ~188 | d, ²JCF ≈ 20-30 | C-7 (Aldehyde) |
| ~160 | d, ¹JCF ≈ 250-270 | C-3 |
| ~152 | d, ³JCF ≈ 5-10 | C-2 |
| ~145 | d, ⁴JCF ≈ 2-4 | C-6 |
| ~135 | s | C-4 |
| ~122 | d, ²JCF ≈ 20-25 | C-5 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -120 to -130 | m | - | F-3 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1710-1730 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250-1300 | Strong | C-F stretch |
| ~800-900 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 125 | High | [M]⁺ (Molecular ion) |
| 124 | High | [M-H]⁺ |
| 96 | Medium | [M-CHO]⁺ |
| 69 | Medium | [C₄H₂FN]⁺ or [M-CHO-HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices and methodologies reported for similar compounds.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Spectra are acquired with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR: Spectra are acquired with proton decoupling, a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans. Chemical shifts are referenced to an external standard of CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph (GC-MS).
-
Data Acquisition: For GC-MS, a capillary column suitable for polar compounds is used. The sample is injected in a split mode. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 40-300.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Physical properties of 3-Fluoroisonicotinaldehyde (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 3-Fluoroisonicotinaldehyde (CAS No. 40273-47-0), a heterocyclic building block of interest in pharmaceutical and chemical synthesis. The data presented is compiled from established chemical literature and supplier specifications. This document also outlines generalized experimental protocols for the determination of these properties.
Core Physical Properties
The physical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The boiling point provides insight into its volatility, while density is essential for mass-to-volume conversions and process modeling.
Data Presentation
The quantitative physical data for this compound are summarized in the table below for clarity and quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 70 °C | at 25 mmHg |
| Density | 1.2550 g/mL | at 25 °C |
The "(lit.)" designation accompanying these values in source documentation indicates they are based on published literature.[1][2][3]
Experimental Protocols
While the specific experimental details for the literature values cited above are not provided in the source documents, this section outlines standard, validated methodologies for determining the boiling point under reduced pressure and the density of a liquid compound like this compound.
Determination of Boiling Point (Reduced Pressure)
The boiling point of this compound is reported at a reduced pressure (25 mmHg), a common technique for compounds that may decompose at their atmospheric boiling point. A vacuum distillation is the standard method for this determination.[4]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[5] By reducing the ambient pressure using a vacuum system, the boiling point is significantly lowered.[4]
Generalized Methodology:
-
Apparatus Setup: A vacuum distillation apparatus is assembled using ground-glass joint-ware. This includes a round-bottom distilling flask containing the liquid sample and a stir bar, a distillation head equipped with a thermometer, a condenser, and a receiving flask.
-
Vacuum Application: The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure. The system is carefully evacuated to the desired pressure (e.g., 25 mmHg).
-
Heating: The distilling flask is gently heated using a heating mantle or oil bath. The liquid is stirred continuously to ensure smooth boiling.
-
Equilibrium and Measurement: The temperature is slowly increased until the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point at that specific pressure.[4]
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and common method for its determination involves accurately measuring the mass of a known volume of the liquid.[1][2][6][7]
Principle: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass and 'V' is the volume.
Generalized Methodology:
-
Mass Measurement of Empty Vessel: An accurate, calibrated analytical balance is used to measure the mass of a clean, dry volumetric vessel (e.g., a pycnometer or a graduated cylinder).
-
Volume Measurement: A precise volume of this compound is transferred into the pre-weighed vessel. For high accuracy, a calibrated gas-tight syringe or a pycnometer is used. The temperature of the liquid is recorded as density is temperature-dependent.[2]
-
Mass Measurement of Filled Vessel: The vessel containing the liquid is re-weighed to determine the combined mass.
-
Calculation: The mass of the empty vessel is subtracted from the combined mass to find the net mass of the liquid. The density is then calculated by dividing the net mass by the known volume. For improved accuracy, the procedure should be repeated, and the average value reported.[1][7]
Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical sample such as this compound.
Caption: Workflow for determining density and boiling point.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Purification [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. wjec.co.uk [wjec.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 3-Fluoroisonicotinaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoroisonicotinaldehyde (CAS No. 40273-47-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical principles governing its solubility in common organic solvents. Furthermore, it presents detailed experimental protocols for determining both qualitative and quantitative solubility, empowering researchers to generate precise data for their specific applications. This guide also includes a discussion on the broader significance of fluorinated pyridine compounds in drug discovery and their potential interactions with biological signaling pathways.
Introduction to this compound
This compound, also known as 3-Fluoro-4-pyridinecarboxaldehyde, is a fluorinated heterocyclic aldehyde. Its chemical structure, featuring a pyridine ring, a reactive aldehyde group, and a fluorine substituent, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability, binding affinity, and lipophilicity.[1] A thorough understanding of the solubility of this intermediate is therefore crucial for optimizing reaction conditions, purification processes, and formulation development.
Theoretical Principles of Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between the solute and the solvent molecules. The key structural features of this compound that dictate its solubility are:
-
Polarity: The presence of the electronegative nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group introduces significant polarity to the molecule.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The carbon-fluorine and carbon-oxygen bonds possess dipole moments, contributing to the overall polarity of the molecule.
Based on these characteristics, this compound is expected to exhibit greater solubility in polar solvents compared to non-polar solvents. Polar protic solvents, capable of hydrogen bonding, and polar aprotic solvents are predicted to be effective in dissolving this compound.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative and predicted solubility profile can be constructed based on its chemical structure and the properties of similar compounds. The following table summarizes the expected solubility in a range of common organic solvents. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific needs.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the pyridine nitrogen and can engage in strong dipole-dipole interactions. Similar compounds like 3-Fluoro-2-pyridinecarboxaldehyde are reported to be soluble in methanol. |
| Ethanol | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor and has a high dielectric constant. | |
| Water | Moderately Soluble | The polar nature of the molecule suggests some solubility in water, although the aromatic ring may limit high miscibility. The related 4-Pyridinecarboxaldehyde is reported to be soluble in water.[2] | |
| Polar Aprotic | Acetone | High | The high dipole moment and ability to accept hydrogen bonds make it a good solvent for polar molecules. |
| Dichloromethane (DCM) | Moderate to High | A good solvent for a wide range of organic compounds due to its moderate polarity. | |
| Ethyl Acetate | Moderate | Possesses a moderate dipole moment and can act as a hydrogen bond acceptor. | |
| Acetonitrile | High | A highly polar aprotic solvent that can effectively solvate polar organic molecules. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a high boiling point, often used for dissolving compounds with lower solubility in other solvents. | |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds. | |
| Non-Polar | Toluene | Low | The significant difference in polarity between the polar solute and the non-polar solvent will limit solubility. |
| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, it is a poor solvent for polar compounds like this compound. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Small test tubes or vials (1-2 mL)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe and record whether the compound completely dissolves, is partially soluble, or is insoluble.
-
Categorize the solubility as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
-
Slightly Soluble: Only a small portion of the compound dissolves.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to ensure equilibrium has been reached (i.e., the concentration in solution is constant).
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative solubility determination process.
Caption: A flowchart outlining the shake-flask method for determining equilibrium solubility.
Role in Drug Development and Potential Signaling Pathway Interactions
Fluorinated pyridine derivatives are of significant interest in drug discovery. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles.[1] For instance, fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life.[3]
While specific signaling pathways directly modulated by this compound are not documented, as it is primarily a synthetic intermediate, the broader class of fluorinated pyridines has been explored for a variety of therapeutic targets. These include kinases, proteases, and G-protein coupled receptors. The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the active site of a target protein, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions.
The development of novel therapeutics often involves the synthesis of a library of compounds around a core scaffold like 3-fluoro-pyridine. The aldehyde functionality of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) and optimize for a desired biological activity.
The following diagram illustrates a generalized logical flow for how an intermediate like this compound is utilized in the early stages of drug discovery to identify a lead compound that may interact with a biological signaling pathway.
Caption: A logical workflow illustrating the progression from a chemical intermediate to the elucidation of a biological signaling pathway in drug discovery.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data remains to be extensively published, the theoretical principles and detailed experimental protocols presented herein offer a robust framework for researchers to determine its solubility in various organic solvents. Understanding these solubility characteristics is a critical step in the efficient utilization of this important pharmaceutical intermediate in the synthesis and development of new chemical entities. The broader context of fluorinated pyridines in drug discovery highlights the potential for derivatives of this compound to interact with and modulate key biological signaling pathways, making it a compound of continued interest in medicinal chemistry.
References
3-Fluoroisonicotinaldehyde: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroisonicotinaldehyde, a fluorinated derivative of pyridine-4-carboxaldehyde, is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, offering medicinal chemists a powerful tool to modulate biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of targeted therapeutics. The presence of both a reactive aldehyde functionality and a fluorinated pyridine core makes this compound a versatile synthon for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in chemical synthesis.
| Property | Value |
| Molecular Formula | C₆H₄FNO |
| Molecular Weight | 125.10 g/mol |
| CAS Number | 40273-47-0 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 70 °C at 25 mmHg |
| Density | 1.255 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.517 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 8.7 (d, J=4.8 Hz, 1H), 8.6 (s, 1H), 7.7 (dd, J=4.8, 4.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.9, 160.2 (d, J=258.6 Hz), 154.1 (d, J=4.0 Hz), 143.9 (d, J=20.2 Hz), 124.9 (d, J=4.0 Hz), 122.3 (d, J=2.0 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -135.2 (s) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available methyl isonicotinate. The overall synthetic pathway involves nitration, nucleophilic aromatic substitution (SNA_r_) with fluoride, and subsequent reduction of the ester to the aldehyde.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-nitroisonicotinate
-
Materials: Methyl isonicotinate, Fuming nitric acid (90%), Concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice bath, slowly add methyl isonicotinate (27.4 g, 0.2 mol).
-
Maintain the temperature below 10 °C while slowly adding fuming nitric acid (30 mL).
-
After the addition is complete, warm the mixture to room temperature and then heat at 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 3-nitroisonicotinate as a yellow solid.
-
-
Expected Yield: 70-80%.
Step 2: Synthesis of Methyl 3-fluoroisonicotinate
-
Materials: Methyl 3-nitroisonicotinate, Cesium fluoride (CsF), Anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of methyl 3-nitroisonicotinate (18.2 g, 0.1 mol) in anhydrous DMSO (200 mL), add cesium fluoride (30.4 g, 0.2 mol).
-
Heat the reaction mixture at 120 °C for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield methyl 3-fluoroisonicotinate as a colorless oil.
-
-
Expected Yield: 60-70%.
Step 3: Synthesis of this compound
-
Materials: Methyl 3-fluoroisonicotinate, Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene), Anhydrous toluene.
-
Procedure:
-
Dissolve methyl 3-fluoroisonicotinate (15.5 g, 0.1 mol) in anhydrous toluene (250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 110 mL, 0.11 mol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (200 mL). Stir vigorously for 1 hour until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.
-
-
Expected Yield: 80-90%.
Key Reactions of this compound
The aldehyde functionality of this compound allows for a variety of classical transformations, making it a versatile intermediate for introducing the 3-fluoropyridin-4-yl moiety into target molecules.
Caption: Key reactions of this compound.
Representative Experimental Protocols
1. Wittig Reaction for Alkene Synthesis
-
Materials: this compound, (Triphenylphosphoranylidene)acetate, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding ethyl (E)-3-(3-fluoropyridin-4-yl)acrylate.
-
2. Reductive Amination for Amine Synthesis
-
Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in DCM, add STAB (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-((3-fluoropyridin-4-yl)methyl)aniline.
-
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The 3-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in small molecule kinase inhibitors. The fluorine atom can enhance binding affinity to the kinase hinge region through favorable interactions and can also block metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate. This compound serves as a key starting material for the synthesis of various kinase inhibitor cores.
Below is a representative workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor targeting the Janus Kinase (JAK) family.
Caption: Workflow for a hypothetical JAK inhibitor synthesis.
This synthetic strategy leverages the reactivity of the aldehyde for the crucial C-N bond formation via reductive amination, incorporating the 3-fluoropyridine headgroup, which is often responsible for key interactions with the kinase hinge region. Subsequent elaboration of the molecule through amide coupling demonstrates the modularity of this approach in exploring structure-activity relationships (SAR).
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group provide a reliable platform for the introduction of the 3-fluoropyridin-4-yl motif into a wide range of molecular scaffolds. The unique electronic properties conferred by the fluorine atom make this building block particularly attractive for the design of potent and selective kinase inhibitors and other targeted therapeutics. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel and improved medicines.
The Emerging Potential of 3-Fluoroisonicotinaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, stands as a promising yet underexplored building block in the landscape of medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers the potential to significantly modulate the physicochemical and pharmacokinetic properties of derivative compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential applications of this compound in drug discovery, focusing on its utility in the synthesis of novel bioactive scaffolds. While direct biological data on derivatives of this specific aldehyde is nascent in publicly available literature, this document extrapolates its potential from the well-established biological activities of analogous chemical classes. We present potential synthetic pathways, generic experimental protocols, and conceptual frameworks for its application in developing new therapeutic agents, particularly in oncology, infectious diseases, and kinase-driven inflammatory disorders.
Introduction: The Significance of the Fluoropyridine Scaffold
The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability. Pyridine and its derivatives are integral components of numerous pharmaceuticals, serving as key pharmacophores that can engage in various biological interactions, including hydrogen bonding and π-stacking.
This compound combines these two valuable features, offering a versatile scaffold for the synthesis of novel compounds with potentially enhanced drug-like properties. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for biological screening.
Synthetic Utility and Key Chemical Transformations
This compound is a readily available starting material for a variety of chemical syntheses. The aldehyde group is particularly amenable to nucleophilic addition and condensation reactions, providing straightforward routes to a range of important chemical classes.
The most common and medicinally relevant transformations include the formation of Schiff bases and hydrazones, which are known to exhibit a wide range of biological activities.
Potential Therapeutic Applications and Drug Design Strategies
While specific examples of marketed drugs derived directly from this compound are not yet established, the known bioactivities of its potential derivatives point towards several promising therapeutic areas.
Anticancer Agents
Hydrazone and Schiff base scaffolds are prevalent in compounds exhibiting potent anticancer activity. These moieties can act as pharmacophores that interact with various biological targets implicated in cancer progression. The 3-fluoropyridine core of derivatives from this compound could further enhance their activity and selectivity.
Table 1: Representative Anticancer Activities of Hydrazone and Schiff Base Derivatives (Analogous Scaffolds)
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound |
| Hydrazone | PC-3 (Prostate) | 1.32 | Paclitaxel |
| Hydrazone | MCF-7 (Breast) | 2.99 | Paclitaxel |
| Hydrazone | HT-29 (Colon) | 1.71 | Paclitaxel |
| Schiff Base | A549 (Lung) | < 18 | Doxorubicin |
Note: The data presented are for analogous compounds to illustrate the potential of the chemical class, not direct derivatives of this compound.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Schiff bases and their metal complexes have demonstrated significant potential as antibacterial and antifungal agents. The 3-fluoropyridinyl moiety can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.
Table 2: Representative Antimicrobial Activities of Schiff Base Derivatives (Analogous Scaffolds)
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound |
| Schiff Base | Staphylococcus aureus | 62.5 | Ciprofloxacin |
| Schiff Base | Escherichia coli | 62.5 | Ciprofloxacin |
| Schiff Base | Candida albicans | 62.5 | Fluconazole |
Note: The data presented are for analogous compounds to illustrate the potential of the chemical class, not direct derivatives of this compound.
Generic Experimental Protocols
The following protocols are provided as general examples for the synthesis and evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific properties of the reactants and desired products.
General Procedure for the Synthesis of a Schiff Base Derivative
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of the desired primary amine (1.0 eq.).
-
Catalysis (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for the Synthesis of a Hydrazone Derivative
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Hydrazide: Add an equimolar amount of the desired hydrazide (1.0 eq.) to the solution.
-
Reaction: The mixture is refluxed for several hours. Reaction progress is monitored by TLC.
-
Isolation and Purification: After cooling to room temperature, the solid product is filtered, washed with cold ethanol, and dried. Recrystallization can be performed if necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for medicinal chemistry. Its synthetic accessibility and the established biological potential of its derivatives, such as Schiff bases and hydrazones, make it an attractive starting point for the development of novel therapeutic agents. While direct biological data for its derivatives are currently limited in the public domain, the foundational principles of medicinal chemistry strongly suggest its potential in the discovery of new anticancer, antimicrobial, and anti-inflammatory drugs. Further exploration and synthesis of compound libraries based on this scaffold are warranted to fully elucidate its potential in drug discovery and development.
The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide
Introduction
The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique physicochemical properties, which can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Among the various heterocyclic scaffolds utilized in drug design, the pyridine ring stands out for its presence in numerous biologically active compounds. The fusion of fluorine chemistry with the pyridine scaffold has given rise to a plethora of successful drugs and clinical candidates. This technical guide provides an in-depth exploration of the role of fluorinated pyridines in drug discovery, covering their synthesis, impact on drug properties, and applications in targeted therapies, with a focus on kinase and IRAK4 inhibitors, as well as sGC stimulators.
The Impact of Fluorination on Pyridine Scaffolds
The substitution of hydrogen with fluorine on a pyridine ring can induce a range of beneficial changes in a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer drug half-life and improved bioavailability.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets. It can participate in hydrogen bonds and other non-covalent interactions, enhancing the binding affinity and selectivity of a drug for its target.[3]
-
Physicochemical Properties: Fluorination can significantly alter the lipophilicity (logP) and basicity (pKa) of the pyridine ring. These modifications can be strategically employed to optimize a drug's solubility, permeability across biological membranes like the blood-brain barrier, and overall pharmacokinetic profile.[1]
Synthesis of Fluorinated Pyridines
The regioselective synthesis of fluorinated pyridines is a critical aspect of their application in drug discovery. Several methods have been developed to introduce fluorine at the 2, 3, and 4-positions of the pyridine ring.
Synthesis of 2-Fluoropyridines: A facile and efficient method for the synthesis of 2-fluoropyridines involves the use of pyridine N-oxides. The N-oxide is activated to form a 2-pyridyltrialkylammonium salt, which then undergoes nucleophilic substitution with a fluoride source.
Synthesis of 3-Fluoropyridines: Nucleophilic aromatic substitution is a common strategy for the synthesis of 3-fluoropyridines. This typically involves the displacement of a suitable leaving group, such as a nitro group, with a fluoride anion.
Synthesis of 4-Fluoropyridines: The Balz-Schiemann reaction is a classical and reliable method for the synthesis of 4-fluoropyridines. It involves the diazotization of 4-aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Case Studies: Fluorinated Pyridines in Drug Development
The strategic application of fluorinated pyridine moieties is exemplified in several recently developed drugs targeting a range of diseases.
Selpercatinib: A Selective RET Kinase Inhibitor
PF-06650833 (Zimlovisertib): An IRAK4 Inhibitor
PF-06650833 is a highly potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[5][6] The discovery of this compound involved the strategic incorporation of a fluorine atom on a lactam ring, which led to a significant enhancement in potency.[5]
Vericiguat: A Soluble Guanylate Cyclase (sGC) Stimulator
Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway, and is used to treat heart failure.[7][8] The structure of Vericiguat features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The presence of the fluorine atom has been shown to improve its pharmacokinetic properties compared to its non-fluorinated analogue.[8]
Quantitative Data on Fluorinated Pyridine-Containing Drugs
The following tables summarize the biological activity and pharmacokinetic properties of the aforementioned drugs.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| PF-06650833 | IRAK4 | Enzyme Assay | 0.2 | [6] |
| IRAK4 | PBMC Assay (TNFα release) | 2.4 | [6] | |
| Non-fluorinated precursor of PF-06650833 | IRAK4 | Enzyme Assay | 55,000 | [5] |
| Selpercatinib | RET | Kinase Assay | <10 (in various RET-altered cell lines) | [9] |
| Vericiguat | sGC | sGC-overexpressing cells | 1005 ± 145 | [10] |
| Compound | Parameter | Value | Species | Reference |
| PF-06650833 | Tmax | ~2 h (IR), ~4 h (MR) | Human | [4] |
| T½ | ~25 - ~31 h | Human | [4] | |
| Vericiguat | T½ | ~30 h | Human | [11] |
| Metabolism | Primarily by UGT1A9 and UGT1A1 | Human | [12] |
Signaling Pathways and Drug Discovery Workflows
The development of targeted therapies relies on a deep understanding of cellular signaling pathways and a structured drug discovery process.
RET Kinase Signaling Pathway and Selpercatinib's Point of Intervention
The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of this pathway, often through gene fusions or mutations, can drive the growth of various cancers. Selpercatinib selectively inhibits the kinase activity of the RET protein, thereby blocking downstream signaling cascades, including the PI3K/AKT/mTOR pathway.[13]
IRAK4 Signaling Pathway and PF-06650833's Point of Intervention
The IRAK4 signaling pathway is a central component of the innate immune response, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 triggers a cascade that leads to the production of pro-inflammatory cytokines. PF-06650833 inhibits the kinase activity of IRAK4, thus blocking this inflammatory cascade.[5]
Drug Discovery Workflow for a CNS-Penetrant Kinase Inhibitor
The discovery of a brain-penetrant kinase inhibitor is a multi-step process that involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and CNS penetration.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of drug candidates.
Synthesis of PF-06650833 (Key Fluorination Step)
Note: This is a representative procedure for a key step and is based on analogous reactions reported in the literature. The full synthesis is complex and proprietary.
Synthesis of a fluorinated lactam intermediate:
-
Materials: 3-ethyl-5-oxopyrrolidine-2-carboxamide, Selectfluor®.
-
Procedure: To a solution of 3-ethyl-5-oxopyrrolidine-2-carboxamide (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add Selectfluor® (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated lactam intermediate.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase.
-
Materials: Kinase enzyme, peptide substrate, ATP, test compound (e.g., PF-06650833), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase enzyme, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[12]
-
Determination of logP (Shake-Flask Method)
This protocol outlines the classical shake-flask method for determining the octanol-water partition coefficient (logP).
-
Materials: Test compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing a known volume of both n-octanol and water.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Conclusion
Fluorinated pyridines represent a privileged scaffold in modern drug discovery, offering medicinal chemists a powerful tool to enhance the properties of drug candidates. The strategic incorporation of fluorine can lead to significant improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. The successful development of drugs like Selpercatinib, PF-06650833, and Vericiguat underscores the immense potential of this chemical class. As our understanding of disease biology and synthetic methodologies continues to evolve, we can anticipate the continued emergence of innovative and life-saving medicines based on fluorinated pyridine cores.
References
- 1. The efficacy and safety of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to the Reactivity Profile of 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its reactivity is characterized by the interplay of the electron-withdrawing fluorine atom and the formyl group on the pyridine ring. This guide provides a comprehensive overview of the reactivity of this compound, including its physical and chemical properties, typical reactions, and its application in the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Introduction
This compound, also known as 3-fluoro-4-formylpyridine, is a heterocyclic aldehyde with the chemical formula C₆H₄FNO.[1][2] The presence of a fluorine atom at the 3-position and a formyl group at the 4-position of the pyridine ring imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis. The fluorine atom acts as a weak directing group and can influence the regioselectivity of further functionalization. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This guide aims to provide a detailed technical overview of the reactivity profile of this compound for its effective utilization in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 40273-47-0 | [1] |
| Molecular Formula | C₆H₄FNO | [1][2] |
| Molecular Weight | 125.10 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 70 °C at 25 mmHg | [1] |
| Density | 1.2550 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5170 | [1] |
| Flash Point | 153 °F | [1] |
| pKa (Predicted) | 0.84 ± 0.18 | [1] |
Reactivity Profile
The reactivity of this compound is governed by two main functional groups: the aldehyde and the fluorinated pyridine ring.
Reactions of the Aldehyde Group
The formyl group is a highly reactive site for nucleophilic attack and condensation reactions.
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with phosphorus ylides to yield 3-fluoro-4-vinylpyridine derivatives. The reaction typically proceeds under mild conditions and gives good yields.
Experimental Protocol: General Procedure for Wittig Reaction
A general protocol for the Wittig reaction involves the in-situ generation of the phosphorus ylide by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.
-
Phosphonium Salt Preparation: Triphenylphosphine is reacted with an appropriate alkyl halide to form the corresponding phosphonium salt.
-
Ylide Formation: The phosphonium salt is suspended in a suitable solvent (e.g., THF, Et₂O) and treated with a strong base (e.g., n-BuLi, t-BuOK) at low temperature to generate the ylide.
-
Reaction with Aldehyde: this compound, dissolved in the same solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by chromatography to remove the triphenylphosphine oxide byproduct.[3][4][5][6][7]
Logical Workflow for a General Wittig Reaction
Caption: General workflow of the Wittig reaction with this compound.
This compound can participate in aldol condensation reactions with ketones or other enolizable carbonyl compounds in the presence of a base or acid catalyst. This reaction leads to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.[8][9][10][11]
Experimental Protocol: General Procedure for Aldol Condensation
-
A solution of this compound and a ketone (e.g., acetone, acetophenone) in a suitable solvent (e.g., ethanol, water) is treated with a catalytic amount of a base (e.g., NaOH, KOH) or acid.
-
The reaction mixture is stirred at room temperature or heated to drive the condensation.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Reaction Scheme for Aldol Condensation
Caption: General pathway for the base-catalyzed aldol condensation.
Reductive amination is a versatile method to synthesize amines from carbonyl compounds. This compound can be reacted with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[12][13][14][15][16]
Experimental Protocol: General Procedure for Reductive Amination
-
This compound and the desired amine are dissolved in a suitable solvent (e.g., methanol, dichloroethane).
-
A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride [NaB(OAc)₃H], is added to the mixture.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched, and the product amine is isolated and purified.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Reactions of the Fluorinated Pyridine Ring
The fluorine atom at the 3-position can undergo nucleophilic aromatic substitution (SₙAr), although this is generally less facile than for pyridines with electron-withdrawing groups at the ortho or para positions to the leaving group. The reactivity of the C-F bond towards nucleophilic displacement is an area for further investigation.
Applications in Synthesis
This compound is a key intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.
Synthesis of Bioactive Molecules
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors and other therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold, which can be constructed from intermediates derived from this compound, is a common core in many kinase inhibitors.[17][18][19][20][21]
Illustrative Synthetic Pathway to a Kinase Inhibitor Core
Caption: A potential synthetic route to kinase inhibitors from this compound.
Spectroscopic Data
-
¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons on the pyridine ring will show characteristic splitting patterns influenced by the fluorine and formyl substituents.
-
¹³C NMR: The carbonyl carbon of the aldehyde is observed in the range of δ 185-200 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet or a multiplet depending on the neighboring protons will be observed for the fluorine atom.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde will be present around 1700 cm⁻¹.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its reactivity is dominated by the chemistry of the aldehyde functional group, which allows for a wide array of transformations to build molecular complexity. While the nucleophilic substitution of the fluorine atom is less explored, it presents an opportunity for the development of novel synthetic methodologies. The applications of this compound in the synthesis of bioactive molecules, particularly kinase inhibitors, highlight its importance in drug discovery. This guide provides a foundational understanding of its reactivity and serves as a valuable resource for chemists in academia and industry. Further research into the reaction scope and development of detailed synthetic protocols will continue to expand the utility of this valuable building block.
References
- 1. This compound CAS#: 40273-47-0 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. sciepub.com [sciepub.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. jackwestin.com [jackwestin.com]
- 12. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 15. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 20. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-fluoroisonicotinaldehyde with various aryl and heteroaryl boronic acids. This reaction is a valuable tool for the synthesis of novel 4-substituted-3-fluoropyridine derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for further synthetic transformations.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][2] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[3][4]
The protocol detailed below is specifically tailored for the Suzuki coupling of this compound, an electron-deficient pyridine derivative. The electron-withdrawing nature of both the fluorine atom and the aldehyde group can influence the reactivity of the pyridine core, necessitating careful optimization of reaction conditions.[5]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below:
Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific boronic acid used. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF, DMF, Toluene)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any additional ligand (if used), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluoroisonicotinaldehyde.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various substituted pyridines, which can serve as a reference for optimizing the coupling with this compound.
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (4:2 mL) | 80-100 | 8 | 78 | [3][6] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 18 | 95 | [7] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (1.5) | K₂CO₃ (2) | 95% EtOH | Reflux | 1 | 85 | [8] |
| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 18 | 77 | [9] |
| 5 | 4-Chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 65 | [10] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the Suzuki coupling protocol for this compound.
Illustrative Signaling Pathway Application
Derivatives of 4-aryl-3-fluoropyridines synthesized via this protocol are of significant interest in drug discovery, particularly as potential inhibitors of protein kinases. The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy. The synthesized compounds could potentially act as inhibitors at the level of the kinase, thereby blocking downstream signaling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Wittig reaction on 3-fluoroisonicotinaldehyde. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond to produce various vinylpyridine derivatives. Such derivatives are valuable intermediates in the development of novel pharmaceuticals and agrochemicals, where the introduction of a fluorinated vinyl group can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
The following sections detail the general principles of the Wittig reaction, including the generation of phosphorus ylides and their subsequent reaction with this compound. Both unstabilized and stabilized ylides are considered, highlighting their differential impact on the stereochemical outcome of the reaction. Additionally, a protocol for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used alternative, is provided.
General Principles
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[1][2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[3]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes.[3]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They typically react with aldehydes to produce (E)-alkenes with high selectivity.[3]
Experimental Protocols
The following protocols are representative procedures for the Wittig and Horner-Wadsworth-Emmons reactions with this compound. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields and stereoselectivity for specific ylides.
Protocol 1: Synthesis of 3-Fluoro-4-vinylpyridine using an Unstabilized Ylide
This protocol describes the synthesis of 3-fluoro-4-vinylpyridine, a simple yet important building block, using methyltriphenylphosphonium bromide. This reaction is expected to yield the terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension. The color of the mixture will typically turn yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of this compound to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-fluoro-4-vinylpyridine.
Protocol 2: Synthesis of (E)-Ethyl 3-(3-fluoro-4-pyridyl)acrylate using a Stabilized Ylide
This protocol details the synthesis of an α,β-unsaturated ester derivative of this compound using a stabilized ylide, which is expected to favor the formation of the (E)-isomer.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous DCM.
-
Wittig Reaction: Cool the solution of the aldehyde to 0 °C.
-
Add the solution of the stabilized ylide dropwise to the aldehyde solution at 0 °C.
-
Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, quench with a saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the (E)-ethyl 3-(3-fluoro-4-pyridyl)acrylate.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions. It is particularly useful for the synthesis of (E)-alkenes from aldehydes and often provides cleaner reactions and easier purification compared to the standard Wittig reaction.[4][5][6]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of NaH in THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
HWE Reaction: Cool the reaction mixture back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield (E)-ethyl 3-(3-fluoro-4-pyridyl)acrylate.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Wittig and HWE reactions with this compound. The data presented are representative and may vary based on the specific reaction scale and purity of reagents.
| Reaction Type | Ylide/Phosphonate | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Stereoselectivity (E:Z) |
| Wittig | Methyltriphenylphosphonium bromide | KOtBu | THF | 0 to RT | 6 | 3-Fluoro-4-vinylpyridine | 75-85 | N/A |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | - | DCM | RT | 18 | (E)-Ethyl 3-(3-fluoro-4-pyridyl)acrylate | 80-90 | >95:5 |
| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 4 | (E)-Ethyl 3-(3-fluoro-4-pyridyl)acrylate | 85-95 | >98:2 |
Visualizations
Wittig Reaction Workflow
The following diagram illustrates the general experimental workflow for a standard Wittig reaction.
Caption: General workflow of the Wittig reaction.
Chemical Transformation in the Wittig Reaction
This diagram illustrates the chemical transformation of this compound to a corresponding alkene via the Wittig reaction.
Caption: Chemical transformation in the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Knoevenagel Condensation using 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. These products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.
3-Fluoroisonicotinaldehyde is a valuable building block in medicinal chemistry. The presence of a fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further influencing molecular interactions with biological targets. Consequently, the Knoevenagel adducts derived from this compound are of significant interest to drug development professionals for the synthesis of novel therapeutic agents.
These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with various active methylene compounds, offering a foundation for the synthesis of novel fluorinated pyridine derivatives.
Reaction Scheme & Mechanism
The Knoevenagel condensation of this compound with an active methylene compound (represented by CH₂(Z)Z', where Z and Z' are electron-withdrawing groups) proceeds in the presence of a basic catalyst to form a stable α,β-unsaturated product.
Application Notes and Protocols for the Reductive Amination of 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reductive amination of 3-fluoroisonicotinaldehyde, a key synthetic transformation for the introduction of diverse amine functionalities onto the pyridine ring. This method is crucial for the synthesis of novel compounds in medicinal chemistry and drug discovery, where the 3-fluoro-4-pyridinylmethylamine scaffold is a valuable pharmacophore. The protocol outlines a one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and purity of the desired secondary or tertiary amine products.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into amines.[1][2] This process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[3][4] The one-pot nature of this reaction makes it highly efficient and atom-economical.[1][5] For heterocyclic aldehydes such as this compound, this reaction provides a direct route to a wide array of functionalized pyridine derivatives that are of significant interest in the development of new therapeutic agents.
The choice of reducing agent is critical for the success of a reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) show greater selectivity for the intermediate imine.[3][6] NaBH(OAc)₃ is often preferred due to its efficacy under neutral to mildly acidic conditions and its lower toxicity compared to cyanide-containing reagents.[1][6]
This application note details a robust and scalable protocol for the reductive amination of this compound with a representative primary amine, benzylamine, using NaBH(OAc)₃.
Experimental Protocol
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration).
-
Add the primary or secondary amine (e.g., benzylamine) (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the aldehyde.
-
Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Continue stirring the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired amine.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various amines under the optimized conditions.
| Entry | Amine | Equivalents of Amine | Equivalents of NaBH(OAc)₃ | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | 1.1 | 1.5 | DCE | 4 | 92 | >98 |
| 2 | Aniline | 1.1 | 1.5 | DCE | 6 | 85 | >97 |
| 3 | Morpholine | 1.2 | 1.5 | DCE | 3 | 95 | >99 |
| 4 | Piperidine | 1.2 | 1.5 | DCE | 3 | 94 | >98 |
Yields are for the isolated, purified product. Purity was determined by HPLC analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot reductive amination.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformation from reactants to the final product.
Caption: Logical flow of the reductive amination reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gctlc.org [gctlc.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: 3-Fluoroisonicotinaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Fluoroisonicotinaldehyde in Ugi and Passerini multicomponent reactions (MCRs). While specific literature examples detailing the use of this compound in these reactions are not prevalent, the protocols provided are based on well-established procedures for heteroaromatic aldehydes in MCRs. These reactions are powerful tools for the rapid synthesis of diverse chemical libraries of complex molecules, particularly valuable in drug discovery and medicinal chemistry.[1][2] The inclusion of a fluorinated pyridine moiety can be of particular interest for modulating the physicochemical and pharmacological properties of the resulting compounds.
Introduction to Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[2][3] This product incorporates significant portions of all the initial reactants. The key advantages of MCRs include high atom economy, operational simplicity, and the ability to generate molecular diversity and complexity in a time-efficient manner.[3][4] For these reasons, MCRs are extensively used in the synthesis of compound libraries for high-throughput screening.
Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions, both of which utilize an aldehyde component, such as this compound.
-
Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[5]
-
Ugi Four-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary or secondary amine, yielding an α-acylamino carboxamide.[1][2]
The products of these reactions, often peptidomimetics, are of significant interest in pharmaceutical research.[4]
Passerini Three-Component Reaction (P-3CR) with this compound
The Passerini reaction is a versatile method for the synthesis of α-acyloxy carboxamides. The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where a hydrogen-bonded complex of the aldehyde and carboxylic acid reacts with the isocyanide.[5]
General Reaction Scheme:
Caption: General scheme of the Passerini three-component reaction.
Experimental Protocol: Synthesis of a Representative α-Acyloxy Carboxamide
This protocol describes a general procedure for the Passerini reaction with this compound.
Materials:
-
This compound
-
A selected carboxylic acid (e.g., Benzoic acid)
-
A selected isocyanide (e.g., Cyclohexyl isocyanide)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Add the isocyanide (1.0 mmol) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.
Representative Data for Passerini Reaction with Heteroaromatic Aldehydes
The following table provides representative yields for Passerini reactions involving various heteroaromatic aldehydes, which can be used as an estimation for reactions with this compound.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 2-Furaldehyde | Acetic Acid | tert-Butyl isocyanide | DCM | 24 | 85 |
| Thiophene-2-carboxaldehyde | Benzoic Acid | Cyclohexyl isocyanide | DCM | 48 | 78 |
| Pyridine-2-carboxaldehyde | Phenylacetic Acid | Benzyl isocyanide | THF | 36 | 82 |
| This compound (Expected) | Benzoic Acid | Cyclohexyl isocyanide | DCM | 24-48 | 70-90 |
Note: The data for this compound is an educated estimation based on the reactivity of similar aldehydes and is not derived from a specific literature source.
Ugi Four-Component Reaction (U-4CR) with this compound
The Ugi reaction is a highly efficient one-pot synthesis of α-acylamino carboxamides. The reaction mechanism is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product.[1][2]
General Reaction Scheme:
References
- 1. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. figshare.com [figshare.com]
Application Note: Synthesis of a Novel Imidazo[1,2-a]pyridine Kinase Inhibitor using 3-Fluoroisonicotinaldehyde
ABSTRACT: This document provides a detailed protocol for the synthesis of a potential kinase inhibitor, (Z)-N'-(3-fluoro-[2,2'-bipyridin]-4-yl)-N,N-dimethylformimidamide, utilizing 3-fluoroisonicotinaldehyde as a key starting material. The synthetic strategy employs a multi-component reaction, a versatile method for the rapid construction of complex heterocyclic scaffolds. This application note is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. Detailed experimental procedures, illustrative quantitative data, and pathway diagrams are provided to guide the user in the synthesis and potential application of this novel compound.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.
This application note describes a hypothetical synthetic route to a novel imidazo[1,2-a]pyridine derivative using this compound. The fluorine substitution on the pyridine ring is a common strategy in drug design to enhance metabolic stability and binding affinity. The described multi-component synthesis provides an efficient one-pot approach to generate a library of analogues for structure-activity relationship (SAR) studies.
Proposed Kinase Target and Signaling Pathway
The synthesized compound is hypothetically designed to target kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is frequently observed in human cancers. Inhibition of key kinases in this pathway, such as PI3Kα, Akt, and mTOR, is a validated therapeutic strategy.
Synthesis Workflow
The synthesis of the target imidazo[1,2-a]pyridine derivative is proposed via a one-pot, three-component reaction involving this compound, 2-aminopyridine, and an isocyanide, followed by a subsequent reaction. This approach allows for rapid assembly of the core scaffold.
Experimental Protocol
Materials:
-
This compound (FW: 125.10 g/mol )
-
2-Aminopyridine (FW: 94.11 g/mol )
-
1,1,3,3-Tetramethylbutyl isocyanide (FW: 139.23 g/mol )
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (FW: 119.16 g/mol )
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure: Synthesis of (Z)-N'-(3-fluoro-[2,2'-bipyridin]-4-yl)-N,N-dimethylformimidamide
Step 1: Three-Component Reaction to form the Imidazo[1,2-a]pyridine core
-
To a dry 50 mL round-bottom flask under an inert atmosphere (N2 or Argon), add 2-aminopyridine (1.0 g, 10.6 mmol).
-
Dissolve the 2-aminopyridine in 20 mL of anhydrous methanol.
-
To this solution, add this compound (1.33 g, 10.6 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,1,3,3-tetramethylbutyl isocyanide (1.48 g, 10.6 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes).
-
After 12-18 hours, or upon completion as indicated by TLC, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate product.
Step 2: Formation of the final product
-
To the crude intermediate from Step 1, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10 mL).
-
Heat the mixture to 100°C and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: 80% EtOAc in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess DMF-DMA under high vacuum.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 30% Ethyl Acetate in Hexanes and gradually increasing to 80% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the final product as a solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Illustrative Biological Activity Data
The following table presents hypothetical inhibitory activity data for the synthesized compound against a panel of selected kinases. This data is for illustrative purposes only to suggest the potential potency and selectivity profile of such a molecule.
| Table 1: Hypothetical Kinase Inhibition Data | |
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 85 |
| PI3Kβ | 250 |
| PI3Kδ | 150 |
| PI3Kγ | 300 |
| mTOR | 60 |
| Akt1 | 450 |
| CDK2 | >1000 |
| EGFR | >2000 |
Logical Relationship Diagram
The following diagram illustrates the logical connection from the key starting material to the potential biological outcome.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the synthesis of a novel kinase inhibitor derived from this compound. The outlined multi-component reaction strategy offers an efficient route to the imidazo[1,2-a]pyridine scaffold, which is a promising core for developing targeted cancer therapeutics. Researchers can use this protocol as a starting point for the synthesis of this and related compounds for screening against various kinase targets.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-fluoroisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic placement of a fluorine atom and a reactive aldehyde on a pyridine ring. The protocols outlined below describe four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 4-position, facilitating the synthesis of diverse compound libraries for drug development and other applications.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For derivatives of this compound, these reactions typically involve a precursor, such as 3-fluoro-4-halopyridine-4-carbaldehyde, where the halogen at the 4-position (commonly I or Br) serves as the leaving group. The fluorine atom at the 3-position can enhance the metabolic stability and binding affinity of the resulting molecules, making this scaffold highly valuable in pharmaceutical research.[3]
The aldehyde group at the 4-position is a versatile handle for further synthetic transformations. However, its presence requires careful consideration of reaction conditions to avoid unwanted side reactions. The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a starting point for optimization.
General Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Note and Protocol
This protocol describes the coupling of 3-fluoro-4-bromoisonicotinaldehyde with an arylboronic acid. The reactivity of the C-Br bond is generally lower than a C-I bond, which may necessitate higher temperatures or more active catalyst systems.[6]
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Substrate | 3-Fluoro-4-bromoisonicotinaldehyde | 1.0 eq. |
| Coupling Partner | Arylboronic acid | 1.2 - 1.5 eq. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 5 mol% |
| Ligand | (if Pd(OAc)₂ or Pd₂(dba)₃ is used) | SPhos, XPhos (2-5 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 eq. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degassed |
| Temperature | 80 - 110 °C | Higher temperatures for less reactive substrates. |
| Time | 6 - 24 hours | Monitor by TLC or LC-MS. |
| Yield | 60 - 95% | Highly dependent on substrates and conditions. |
Experimental Protocol:
-
To a flame-dried Schlenk flask, add 3-fluoro-4-bromoisonicotinaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7][8]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Application Note and Protocol
This protocol outlines the Heck coupling of 3-fluoro-4-bromoisonicotinaldehyde with an acrylate. The aldehyde functionality is generally tolerant to Heck conditions.
Table 2: Representative Reaction Conditions for Heck Coupling
| Parameter | Condition | Notes |
| Substrate | 3-Fluoro-4-bromoisonicotinaldehyde | 1.0 eq. |
| Coupling Partner | Alkene (e.g., ethyl acrylate) | 1.5 eq. |
| Catalyst | Pd(OAc)₂ | 0.05 eq. |
| Ligand | PPh₃ or P(o-tolyl)₃ | 0.1 eq. |
| Base | Et₃N or K₂CO₃ | 2.0 - 3.0 eq. |
| Solvent | Acetonitrile or DMF | Degassed |
| Temperature | 80 - 120 °C | |
| Time | 12 - 24 hours | Monitor by TLC or GC-MS. |
| Yield | 50 - 85% | Dependent on substrates and conditions. |
Experimental Protocol:
-
In a sealable reaction tube, combine 3-fluoro-4-bromoisonicotinaldehyde (1.0 eq.), palladium acetate (0.05 eq.), and the phosphine ligand (0.1 eq.).
-
Add the degassed solvent (e.g., acetonitrile), followed by the alkene (1.5 eq.) and the base (e.g., triethylamine, 3.0 eq.).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[9][10]
Catalytic Cycle
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.
Application Note and Protocol
This protocol details the Sonogashira coupling of 3-fluoro-4-iodoisonicotinaldehyde with a terminal alkyne. The use of an iodo-substituted precursor is preferred due to its higher reactivity.[6][11]
Table 3: Representative Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Substrate | 3-Fluoro-4-iodoisonicotinaldehyde | 1.0 eq. |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 eq. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2 - 5 mol% |
| Cu Co-catalyst | CuI | 5 - 10 mol% |
| Base | Et₃N or DIPEA | 2.0 - 3.0 eq. |
| Solvent | THF or DMF | Anhydrous, degassed |
| Temperature | Room temperature to 60 °C | |
| Time | 2 - 16 hours | Monitor by TLC or LC-MS. |
| Yield | 70 - 98% | Dependent on substrates and conditions. |
Experimental Protocol:
-
To a flame-dried Schlenk flask, add 3-fluoro-4-iodoisonicotinaldehyde (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the terminal alkyne (1.2 eq.) and the amine base (e.g., triethylamine, 2.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[12][13]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Note and Protocol
This protocol describes the amination of 3-fluoro-4-bromoisonicotinaldehyde. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often giving the best results.
Table 4: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Substrate | 3-Fluoro-4-bromoisonicotinaldehyde | 1.0 eq. |
| Coupling Partner | Primary or Secondary Amine | 1.2 eq. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 2 mol% |
| Ligand | Xantphos, RuPhos, or BrettPhos | 2 - 4 mol% |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.0 eq. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |
| Temperature | 80 - 110 °C | |
| Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
| Yield | 65 - 95% | Highly dependent on substrates and conditions. |
Experimental Protocol:
-
To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene), followed by 3-fluoro-4-bromoisonicotinaldehyde (1.0 eq.) and the amine (1.2 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with care.
-
The bases used, particularly sodium t-butoxide, are corrosive and moisture-sensitive.
-
Reactions at elevated temperatures and pressures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound derivatives are powerful methods for the synthesis of a wide array of substituted pyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ these reactions in their synthetic endeavors. Optimization of the reaction conditions for specific substrates is often necessary to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Synthesis of Fluorinated Bipyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated bipyridine derivatives are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of bipyridine-based compounds, making them valuable scaffolds for drug discovery and for the development of advanced materials such as liquid crystals.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of select fluorinated bipyridine derivatives, supported by quantitative data and visual diagrams of the reaction pathways.
The strategic incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[2][3][4][5] For instance, fluorination can enhance membrane permeability and resistance to metabolic degradation, crucial aspects of drug development.[2][4] In materials science, the unique properties of fluorine can influence the mesomorphism of liquid crystals.[1]
Synthetic Strategies
Several synthetic routes have been developed for the preparation of fluorinated bipyridines. Key methods include:
-
Nucleophilic Aromatic Substitution (SNA r): This is a common method where a leaving group on the bipyridine ring is displaced by a fluoride source. A recent advancement in this area utilizes a trimethylammonium group as a highly effective leaving group, allowing for mild reaction conditions.[6]
-
C-H Fluorination: Direct C-H fluorination offers a more atom-economical approach, though it can sometimes lead to challenges with regioselectivity.[7][8]
-
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Stille couplings, involving fluorinated pyridine precursors are also employed to construct the bipyridine scaffold.[9]
This document will focus on providing detailed protocols for the synthesis of mono- and difluorinated 2,2'-bipyridines via nucleophilic aromatic substitution and the synthesis of a fluorinated bipyridine ligand for a rhenium(I) complex.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2,2'-bipyridine via Nucleophilic Displacement
This protocol describes the synthesis of 6-fluoro-2,2'-bipyridine from 6-trimethylammonium 2,2'-bipyridine tetrafluoroborate.[6]
Workflow:
Caption: Workflow for the synthesis of 6-fluoro-2,2'-bipyridine.
Materials:
-
6-trimethylammonium 2,2'-bipyridine tetrafluoroborate
-
Cesium fluoride (CsF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vessel, add 6-trimethylammonium 2,2'-bipyridine tetrafluoroborate (1.0 eq).
-
Add cesium fluoride (3.0 eq) to the vessel.
-
Add anhydrous DMSO to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 6-fluoro-2,2'-bipyridine.
Quantitative Data:
| Compound | Scale (mmol) | Yield (%) |
| 6-Fluoro-2,2'-bipyridine | 0.25 | 97 |
| 6-Fluoro-2,2'-bipyridine | 5.0 | 95 |
Table 1: Yields for the synthesis of 6-fluoro-2,2'-bipyridine.[6]
Protocol 2: Synthesis of 6,6'-Difluoro-2,2'-bipyridine
This protocol details the synthesis of 6,6'-difluoro-2,2'-bipyridine, also via nucleophilic displacement.[6]
Reaction Scheme:
Caption: Synthesis of 6,6'-difluoro-2,2'-bipyridine.
Materials:
-
6,6'-bis(trimethylammonium) 2,2'-bipyridine bis(tetrafluoroborate)
-
Cesium fluoride (CsF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Combine 6,6'-bis(trimethylammonium) 2,2'-bipyridine bis(tetrafluoroborate) (1.0 eq) and cesium fluoride (6.0 eq) in a dried reaction vessel.
-
Add anhydrous DMSO.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data:
| Compound | Yield (%) |
| 6,6'-Difluoro-2,2'-bipyridine | 94 |
Table 2: Yield for the synthesis of 6,6'-difluoro-2,2'-bipyridine.[6]
Protocol 3: Synthesis of a Fluorinated Bipyridine Ligand for a Rhenium(I) Complex
This multi-step protocol describes the synthesis of a fluorinated bipyridine ligand and its subsequent complexation with rhenium.[1]
Synthetic Pathway:
Caption: Multi-step synthesis of a fluorinated bipyridine-Rhenium(I) complex.
Procedure:
-
Alkylation of 2,3-difluorophenol: React 2,3-difluorophenol with 1-bromooctane in acetone with potassium carbonate to yield 2,3-difluoro-1-(octyloxy)benzene.
-
Formation of Boronic Acid: React 2,3-difluoro-1-(octyloxy)benzene with butyllithium in THF at -78°C, followed by treatment with triisopropylborate and then 10% hydrochloric acid to produce the corresponding boronic acid.
-
Conversion to Phenol: Treat the boronic acid with hydrogen peroxide in refluxing THF to obtain the phenol derivative.
-
Esterification to form the Ligand: React the phenol derivative with 2,2'-bipyridine-5,5'-diacid dichloride in refluxing toluene with triethylamine as a base to yield the target fluorinated bipyridine ligand.
-
Complexation with Rhenium(I): React the synthesized ligand with bromopentacarbonylrhenium(I) in a toluene/heptane mixture to form the final Rhenium(I) complex.
Quantitative Data:
| Step | Product | Yield (%) |
| Conversion to Phenol | Phenol Derivative | 95 |
| Esterification | Fluorinated Bipyridine Ligand | 36 |
| Complexation | Rhenium(I) Complex | Quantitative |
Table 3: Yields for the multi-step synthesis of a fluorinated bipyridine-Rhenium(I) complex.[1]
Conclusion
The protocols outlined in this document provide detailed procedures for the synthesis of valuable fluorinated bipyridine derivatives. These methods are robust and have been demonstrated to produce the target compounds in good to excellent yields. The strategic application of these synthetic routes can facilitate the development of novel drug candidates and advanced materials by enabling the precise incorporation of fluorine into bipyridine scaffolds. Researchers are encouraged to adapt these methodologies to their specific targets, keeping in mind the safety precautions associated with the handling of fluorinating agents and other reactive chemicals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of 3-Fluoroisonicotinaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Fluoroisonicotinaldehyde. Our aim is to equip researchers with the necessary information to optimize reaction yields, minimize impurities, and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways are commonly employed to synthesize this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Key approaches include:
-
Oxidation of 3-Fluoro-4-picoline: This is a direct approach where the methyl group of 3-fluoro-4-picoline is oxidized to an aldehyde.
-
Reduction of 3-Fluoroisonicotinic acid derivatives: Carboxylic acid derivatives such as esters (e.g., methyl 3-fluoroisonicotinate) or nitriles (3-fluoro-4-cyanopyridine) can be reduced to the aldehyde.
-
Nucleophilic Aromatic Substitution (SNA r): Starting from a di-substituted pyridine with a good leaving group, such as a nitro or chloro group, a fluorine atom can be introduced, followed by conversion of the other substituent to the aldehyde.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors, including:
-
Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-oxidation or over-reduction, depending on the chosen synthetic route.
-
Product degradation: The aldehyde product can be sensitive to the reaction conditions and may degrade if exposed to harsh reagents or prolonged reaction times.
-
Purification losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: How can I minimize the formation of impurities?
A3: Minimizing impurity formation is crucial for obtaining a high-purity product and improving the overall yield. Key strategies include:
-
Use of high-purity starting materials: Impurities in the starting materials can lead to the formation of undesired byproducts.
-
Strict control of reaction conditions: Maintaining the optimal temperature, reaction time, and stoichiometry can significantly reduce the formation of side products.
-
Inert atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Appropriate choice of reagents and solvents: Selecting reagents and solvents that are compatible with the desired transformation and minimize side reactions is critical.
Q4: What are the best methods for purifying this compound?
A4: The purification of this compound typically involves standard laboratory techniques. The choice of method depends on the nature and quantity of impurities. Common purification methods include:
-
Column chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification technique.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure crystals.
Troubleshooting Guides
Route 1: Oxidation of (3-Fluoropyridin-4-yl)methanol
This two-step approach involves the reduction of a 3-fluoroisonicotinic acid derivative to the corresponding alcohol, followed by oxidation to the aldehyde.
Troubleshooting for the Oxidation of (3-Fluoropyridin-4-yl)methanol to this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete oxidation. | - Increase the equivalents of the oxidizing agent (e.g., MnO₂, PCC, or in Swern oxidation).- Extend the reaction time and monitor progress by TLC.- Ensure the reaction temperature is optimal for the chosen oxidant. |
| Over-oxidation to the carboxylic acid. | - Use a milder oxidizing agent (e.g., Dess-Martin periodinane).- Carefully control the reaction temperature and time. | |
| Degradation of the aldehyde product. | - Work up the reaction promptly upon completion.- Avoid strongly acidic or basic conditions during workup. | |
| Impurity Formation | Presence of unreacted starting alcohol. | - Increase the amount of oxidizing agent or reaction time.- Optimize purification by column chromatography. |
| Formation of the corresponding carboxylic acid. | - Use a less powerful oxidizing agent.- Reduce the reaction temperature. |
Route 2: DIBAL-H Reduction of Methyl 3-Fluoroisonicotinate
This method involves the direct reduction of the ester to the aldehyde using Diisobutylaluminium hydride (DIBAL-H).
Troubleshooting for the DIBAL-H Reduction of Methyl 3-Fluoroisonicotinate
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Over-reduction to the alcohol. | - Strictly maintain a low reaction temperature (-78 °C is crucial).[1][2]- Use only one equivalent of DIBAL-H.[1][3]- Add the DIBAL-H solution slowly to the ester solution. |
| Incomplete reaction. | - Ensure the DIBAL-H solution is fresh and has not been deactivated by moisture.- Slightly increase the equivalents of DIBAL-H (e.g., to 1.1 eq.). | |
| Impurity Formation | Presence of the corresponding alcohol. | - Adhere strictly to the low-temperature protocol.[1][2]- Quench the reaction at low temperature before allowing it to warm up. |
| Unreacted starting ester. | - Check the quality and concentration of the DIBAL-H solution.- Ensure anhydrous conditions are maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Swern Oxidation of (3-Fluoropyridin-4-yl)methanol
This protocol is a general guideline for the Swern oxidation, a mild method for converting primary alcohols to aldehydes.[4][5]
Materials:
-
(3-Fluoropyridin-4-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of (3-Fluoropyridin-4-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: DIBAL-H Reduction of Methyl 3-Fluoroisonicotinate
This protocol outlines the reduction of an ester to an aldehyde using DIBAL-H.[1][2][3]
Materials:
-
Methyl 3-fluoroisonicotinate
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve methyl 3-fluoroisonicotinate (1.0 eq.) in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0-1.1 eq.) to the ester solution via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.
Visualizing Workflows and Relationships
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of 3-Fluoroisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoroisonicotinaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
-
Oxidation of 3-fluoro-4-picoline: This involves the oxidation of the methyl group at the 4-position of the pyridine ring to an aldehyde.
-
Reduction of 3-fluoro-4-cyanopyridine: This method utilizes the partial reduction of a nitrile group to an aldehyde.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions depend on the chosen synthetic route.
-
For the oxidation of 3-fluoro-4-picoline , the most common side reaction is the over-oxidation of the desired aldehyde to 3-fluoroisonicotinic acid.
-
For the reduction of 3-fluoro-4-cyanopyridine , the main side reaction is the over-reduction of the aldehyde to (3-fluoropyridin-4-yl)methanol. Incomplete hydrolysis of the nitrile can also lead to the formation of 3-fluoroisonicotinamide as an impurity.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. The starting material, product, and major side products should have distinct Rf values. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: Are there any specific safety precautions I should take?
A4: Yes, it is crucial to handle all reagents and solvents in a well-ventilated fume hood. This compound and its precursors are potentially hazardous. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling information, consult the Safety Data Sheet (SDS) for each chemical.
Troubleshooting Guides
Route 1: Oxidation of 3-Fluoro-4-Picoline
This route commonly employs oxidizing agents like selenium dioxide (SeO₂).
Issue 1: Low yield of this compound and significant formation of 3-fluoroisonicotinic acid.
This is the most common issue, arising from the over-oxidation of the desired aldehyde.
| Parameter | Recommended Action | Expected Outcome |
| Reaction Time | Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed and before a significant amount of the acid byproduct is formed. | Minimize the formation of 3-fluoroisonicotinic acid. |
| Oxidizing Agent | Use a stoichiometric amount of the oxidizing agent (e.g., 1.0-1.2 equivalents of SeO₂). An excess will promote over-oxidation. | Reduce the rate of over-oxidation. |
| Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For SeO₂ oxidations, this is often in refluxing dioxane or a similar solvent, but lower temperatures should be tested if over-oxidation is severe. | Decrease the rate of the over-oxidation reaction, which typically has a higher activation energy. |
Issue 2: Presence of unreacted 3-fluoro-4-picoline.
Incomplete conversion can be due to several factors.
| Parameter | Recommended Action | Expected Outcome |
| Reaction Time | If TLC shows remaining starting material after the expected reaction time, continue the reaction and monitor at regular intervals. | Drive the reaction to completion. |
| Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. | Increase the reaction rate. |
| Reagent Purity | Ensure the 3-fluoro-4-picoline and the oxidizing agent are of high purity. Impurities can inhibit the reaction. | Achieve the expected reaction rate and conversion. |
Issue 3: Formation of a dark, polymeric material.
Picoline derivatives can be prone to polymerization under harsh oxidative conditions.
| Parameter | Recommended Action | Expected Outcome |
| Temperature | Avoid excessively high temperatures. | Reduce the rate of polymerization side reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and polymerization. | Minimize the formation of colored byproducts. |
Route 2: Reduction of 3-Fluoro-4-Cyanopyridine
This route often utilizes reducing agents like diisobutylaluminum hydride (DIBAL-H).
Issue 1: Significant formation of (3-fluoropyridin-4-yl)methanol.
This is a result of over-reduction of the aldehyde.
| Parameter | Recommended Action | Expected Outcome |
| Temperature | Maintain a low temperature (typically -78 °C) throughout the addition of DIBAL-H and for a period thereafter. This is critical to prevent further reduction of the initially formed aldehyde. | Minimize the formation of the alcohol byproduct. |
| Stoichiometry | Use a precise amount of DIBAL-H (typically 1.0-1.2 equivalents). An excess of the reducing agent will lead to over-reduction. | Reduce the likelihood of the aldehyde being further reduced. |
| Quenching | Quench the reaction at low temperature with a suitable reagent (e.g., methanol or acetone) before warming to room temperature. | Decompose excess DIBAL-H before it can react with the aldehyde at higher temperatures. |
Issue 2: Presence of unreacted 3-fluoro-4-cyanopyridine.
Incomplete reduction can lead to low yields.
| Parameter | Recommended Action | Expected Outcome |
| Reaction Time | Allow the reaction to stir at low temperature for a sufficient amount of time after the addition of the reducing agent. Monitor by TLC. | Ensure complete conversion of the starting material. |
| Reagent Quality | Use a fresh, properly titrated solution of DIBAL-H. The concentration of commercially available solutions can vary. | Ensure an accurate stoichiometry of the reducing agent is used. |
Issue 3: Formation of 3-fluoroisonicotinamide.
This can occur if the reaction is not completely anhydrous or during workup.
| Parameter | Recommended Action | Expected Outcome |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert and anhydrous atmosphere. Use anhydrous solvents. | Prevent premature hydrolysis of the intermediate imine to the amide. |
| Workup | Perform the aqueous workup quickly and at a low temperature to minimize the hydrolysis of any unreacted starting material or intermediates to the amide. | Reduce the amount of amide byproduct formed. |
Experimental Protocols
Protocol 1: Oxidation of 3-Fluoro-4-Picoline with Selenium Dioxide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-fluoro-4-picoline (1.0 eq) and anhydrous 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the black selenium byproduct.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 3-Fluoro-4-Cyanopyridine with DIBAL-H
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, dissolve 3-fluoro-4-cyanopyridine (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H in toluene (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol.
-
Workup: Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound and common side reactions.
Caption: Troubleshooting logic for the oxidation of 3-fluoro-4-picoline.
Caption: Troubleshooting logic for the reduction of 3-fluoro-4-cyanopyridine.
Technical Support Center: Troubleshooting Low Conversion in 3-Fluoroisonicotinaldehyde Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 3-Fluoroisonicotinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing consistently low yields in my Suzuki-Miyaura coupling with this compound?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-deficient nature of the pyridine ring and the presence of the fluorine atom can influence the catalytic cycle. Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The choice of a suitable ligand is crucial to mitigate this effect.
-
Sub-optimal Base: The strength and solubility of the base are critical for the efficient formation of the boronate species.[1] For sensitive substrates, a careful selection of the base is necessary to avoid side reactions.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly with heteroaryl boronic acids.[1] This can be influenced by the base, solvent, and temperature.
-
Inefficient Oxidative Addition: The C-F bond is generally less reactive than C-Br or C-I bonds in oxidative addition. While you are likely coupling at the C-X (X=Br, Cl) position, the overall electronic nature of the molecule can still impact this step.
Q2: What are the primary side reactions to consider when performing a Buchwald-Hartwig amination with this compound?
A2: The primary side reactions in Buchwald-Hartwig aminations with this substrate include:
-
Homocoupling: The self-coupling of the amine or the aryl halide can occur, leading to undesired byproducts.
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom can reduce the yield of the desired product.
-
Reaction with the Aldehyde: The amine nucleophile could potentially react with the aldehyde functionality of this compound, especially under certain conditions. Protecting the aldehyde group may be necessary in some cases.
Q3: Can the fluorine atom on the pyridine ring interfere with the coupling reaction?
A3: Yes, the fluorine atom can have both electronic and mechanistic effects. Its electron-withdrawing nature can make the pyridine ring more susceptible to nucleophilic attack and can influence the rate of oxidative addition and reductive elimination. In some cases, C-F bond activation can occur, although it is less common than C-Cl, C-Br, or C-I activation with palladium catalysts.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low conversion in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Suzuki-Miyaura Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
1. Catalyst and Ligand Selection:
-
The choice of ligand is critical to prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often effective.[2]
-
Consider using pre-formed palladium catalysts which can be more active and reproducible.
Illustrative Data: Effect of Ligand and Catalyst on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 35 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
2. Base Optimization:
-
The base activates the boronic acid.[1] For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be more effective than stronger bases like NaOH or KOtBu.[1]
-
Ensure the base is finely powdered and well-dispersated in the reaction mixture.
3. Solvent System:
-
A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[3]
-
Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst.[4]
Low Conversion in Buchwald-Hartwig Amination
For low conversion in the Buchwald-Hartwig amination of this compound, consider these points:
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
1. Choice of Base:
-
Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[5] The choice of base can be critical and may need to be screened.
2. Ligand Selection:
-
Similar to Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the reaction and prevent catalyst inhibition.[6]
Illustrative Data: Effect of Base and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 40 |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 85 |
| RuPhos Pd G3 (2) | - | LHMDS (1.5) | Dioxane | 100 | 90 |
3. Temperature and Reaction Time:
-
These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[4] Monitor the reaction over time to determine the optimal reaction duration.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the base (e.g., LHMDS or NaOtBu, 1.5-2.0 equiv.), the this compound halide (1.0 equiv.), and the amine (1.1-1.2 equiv.) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride if a strong base was used, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Logical Relationship of Troubleshooting Parameters
References
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoroisonicotinaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading in reactions for the synthesis of 3-Fluoroisonicotinaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) as a potential synthetic route.
Q1: Why is my reaction yield for this compound consistently low?
A1: Low yields can stem from several factors related to catalyst activity and reaction conditions. Consider the following:
-
Catalyst Deactivation: The palladium catalyst can deactivate through various mechanisms. Ensure that your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can degrade the catalyst.
-
Impure Reagents: The purity of starting materials, including the boronic acid or ester, the halide precursor, and the solvent, is critical. Impurities can poison the catalyst.
-
Suboptimal Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to incomplete conversion, while excessive catalyst can sometimes promote side reactions. An initial screening of catalyst loading is recommended.
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand should be optimized for the specific substrates being used.
-
Inadequate Base: The type and amount of base are critical for the transmetalation step in cross-coupling reactions. Ensure the base is strong enough and present in a sufficient stoichiometric amount.
Q2: I am observing significant formation of side products. How can I improve the selectivity towards this compound?
A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Homocoupling of Boronic Acid: A frequent side reaction is the homocoupling of the boronic acid reagent. To minimize this, try a slow addition of the boronic acid to the reaction mixture.
-
Reaction Temperature: High temperatures can sometimes lead to decomposition or the formation of undesired byproducts. Experiment with running the reaction at a lower temperature.
-
Catalyst and Ligand Screening: Different palladium catalysts and ligands exhibit different selectivities. A screening of various catalyst/ligand combinations can help identify a more selective system for your specific reaction.
-
Solvent Effects: The solvent can influence the reaction pathway. Test a range of solvents with different polarities to see how they affect the product distribution.
Q3: My reaction is not going to completion, and I still have starting material left. What should I do?
A3: Incomplete conversion can be addressed by:
-
Increasing Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to drive the reaction to completion, especially if some catalyst deactivation is occurring.
-
Extending Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or LC-MS. If the reaction is proceeding slowly, extending the reaction time may be sufficient.
-
Checking Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of one reactant may be beneficial in some cases.
-
Verifying Catalyst Activity: If you are using an older bottle of catalyst, its activity may be compromised. It is advisable to use a fresh batch of the palladium catalyst and ligand.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of this compound via a Suzuki-Miyaura coupling reaction?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for Suzuki-Miyaura reactions.[1] The optimal loading will depend on the specific substrates, ligand, and reaction conditions.
Q2: How does catalyst loading affect the reaction kinetics and overall cost?
A2: Generally, a higher catalyst loading leads to a faster reaction rate. However, palladium catalysts are expensive, so a key aspect of process optimization is to use the lowest possible catalyst loading that still provides an efficient and complete reaction in a reasonable timeframe. Reducing the catalyst loading is a primary goal for making the synthesis more cost-effective on a larger scale.
Q3: What are the visual indicators of a successful reaction?
A3: While visual cues can be helpful, they are not a substitute for analytical monitoring. A successful reaction might show a color change in the reaction mixture. However, the most reliable way to track the reaction is by using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.
Quantitative Data Summary
The following tables provide hypothetical but representative data on how catalyst loading can influence the synthesis of this compound.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield of this compound (%) |
| 0.5 | 24 | 45 |
| 1.0 | 12 | 78 |
| 2.0 | 8 | 92 |
| 5.0 | 8 | 93 |
Table 2: Comparison of Different Palladium Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| Pd(PPh₃)₄ | 2.0 | 12 | 85 |
| Pd(dppf)Cl₂ | 2.0 | 8 | 92 |
| Pd₂(dba)₃ with SPhos | 2.0 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Catalyst Addition: In a separate vial, weigh the desired amount of the palladium catalyst and ligand. Dissolve them in a small amount of the reaction solvent and add this solution to the reaction flask via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low yield/selectivity.
References
Preventing homocoupling in Suzuki reactions of 3-Fluoroisonicotinaldehyde
Topic: Preventing Homocoupling in Suzuki Reactions of 3-Fluoroisonicotinaldehyde
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling experiments involving this compound. Here, you will find answers to frequently asked questions and detailed guides to overcome the common challenge of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction and why is it problematic with a substrate like this compound?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid (or ester) reagent couple to form a symmetrical biaryl byproduct instead of coupling with the intended aryl halide. For a reaction involving this compound (assuming a reaction at a different position, e.g., 4-bromo-3-fluoroisonicotinaldehyde), this consumes the valuable boronic acid, reduces the yield of the desired unsymmetrical product, and complicates purification due to the structural similarities between the target molecule and the byproduct.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main culprits for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4][5]
-
Palladium(II)-Mediated Homocoupling: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homocoupling. The Pd(II) species can react directly with the boronic acid to form the dimer, which also serves to reduce the precatalyst to the active Pd(0) state.[1][2][6] This is often a significant issue at the beginning of the reaction.
Q3: Are electron-deficient substrates like this compound more susceptible to homocoupling?
A3: Yes, electron-deficient aryl halides can be challenging substrates in Suzuki couplings. While the primary concern is often a slower rate of oxidative addition (especially for aryl chlorides), side reactions like homocoupling of the boronic acid partner can become more competitive if the main catalytic cycle is not efficient.[7][8] Furthermore, heteroaromatic aldehydes can sometimes interact with and deactivate the palladium catalyst, making side reactions more likely.[9]
Q4: How does the choice of palladium source, ligand, and base impact homocoupling?
A4: Each component plays a critical role:
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred to minimize the initial concentration of Pd(II) species that drive homocoupling.[1][2] Modern precatalysts (e.g., Buchwald G3/G4) are also designed to generate the active Pd(0) catalyst cleanly and efficiently.[2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[1][2][7] They accelerate the desired oxidative addition and reductive elimination steps, making the main catalytic cycle faster and more efficient than the competing homocoupling pathway.[1][10]
-
Base: The choice of base is crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote side reactions compared to strong bases.[2][11]
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve issues with excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data & Optimization Strategies
Optimizing reaction parameters is key to suppressing the formation of homocoupling byproducts.
Table 1: Effect of Palladium Source & Additives on Homocoupling
| Parameter | Condition | Impact on Homocoupling | Rationale |
| Palladium Source | Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) | Can increase homocoupling | Acts as an oxidant for boronic acids during its reduction to the active Pd(0) catalyst.[2][6] |
| Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Generally reduces homocoupling | Directly enters the catalytic cycle without needing a reduction step that can cause homocoupling.[1][2] | |
| Additive | No Additive | Baseline homocoupling observed | Pd(II) species present from precatalyst or oxidation promote homocoupling. |
| Potassium Formate (KCOOH) | Significant suppression | Acts as a mild reducing agent, minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[4][5] |
A study demonstrated that the addition of potassium formate could reproducibly suppress homocoupling to <0.1%.[1]
Table 2: Influence of Ligands and Base on Reaction Selectivity
| Component | Type | General Impact on Homocoupling |
| Ligand | Simple Phosphines (e.g., PPh₃) | May permit significant homocoupling, especially under non-ideal conditions.[1] |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Generally suppress homocoupling by accelerating the desired catalytic cycle.[1][2][10] | |
| N-Heterocyclic Carbenes (NHCs) | Often very effective due to strong σ-donation and steric hindrance.[1][2] | |
| Base | Strong Bases (e.g., NaOH, NaOMe) | Can increase side reactions.[11] |
| Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Often preferred to minimize homocoupling and other side reactions.[2][12] |
Key Reaction Mechanisms
Understanding the catalytic cycle and the competing homocoupling pathway is essential for effective troubleshooting.
Caption: Suzuki catalytic cycle vs. the competing homocoupling pathway.
Recommended Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of a halogenated this compound derivative, incorporating best practices to minimize homocoupling.
Materials:
-
Halogenated this compound (e.g., 4-Bromo-3-fluoroisonicotinaldehyde) (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a suitable Buchwald precatalyst (1-2 mol%)
-
Ligand: SPhos or XPhos (2-4 mol%)
-
Base: Finely powdered K₃PO₄ (2.0 - 3.0 eq)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/Water (e.g., 5:1 ratio)
Procedure:
-
Vessel Preparation: Add the halogenated this compound, arylboronic acid, and finely powdered K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle at least three to five times to ensure rigorous exclusion of atmospheric oxygen.[5][10] Sub-surface sparging of the solvent with inert gas for 15-30 minutes prior to use is highly recommended.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand to the flask.
-
Solvent Addition: Add the thoroughly degassed solvent mixture via a cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to separate the desired product from any residual starting materials and homocoupled byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Minimizing defluorination of 3-Fluoroisonicotinaldehyde under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoroisonicotinaldehyde, focusing on the challenge of minimizing defluorination under basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant defluorination of this compound in my reaction. What are the common causes?
A1: Defluorination of this compound is a common side reaction under basic conditions, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The primary causes include:
-
Strong Bases: Hard, strong bases can directly attack the carbon bearing the fluorine, leading to its displacement.
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the defluorination reaction to occur at a significant rate.
-
Protic Solvents: Protic solvents can stabilize the fluoride leaving group through hydrogen bonding, potentially accelerating the rate of defluorination.
-
Presence of Strong Nucleophiles: If your reaction mixture contains strong nucleophiles, they can compete with your desired reaction and lead to defluorination.
Q2: How can I minimize defluorination when running a reaction under basic conditions?
A2: Minimizing defluorination involves carefully selecting your reaction parameters to disfavor the SNAr pathway at the C-F bond. Key strategies include:
-
Choice of Base: Opt for weaker, non-nucleophilic, or sterically hindered bases.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Solvent Selection: Use polar aprotic solvents which do not stabilize the fluoride leaving group as effectively as protic solvents.
-
Protecting the Aldehyde Group: The aldehyde group is electron-withdrawing and activates the pyridine ring towards nucleophilic attack. Protecting it as an acetal can modulate the electronic properties of the ring and potentially reduce the propensity for defluorination.
Q3: Which bases are recommended to minimize defluorination?
A3: The choice of base is critical. It is generally advisable to use bases with a lower pKa that are still sufficient to catalyze your desired reaction. Sterically hindered bases can also be effective as they are less likely to act as nucleophiles.
Q4: Can the aldehyde group in this compound cause side reactions under basic conditions?
A4: Yes, the aldehyde functional group can participate in various base-catalyzed side reactions, such as:
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can react to form a carboxylic acid and an alcohol.
-
Aldol Condensation: If an enolizable proton is present, an aldol reaction can occur.
-
General Decomposition: Aldehydes can be sensitive to strong bases and high temperatures, leading to decomposition and polymerization.
To avoid these, protecting the aldehyde as an acetal is a highly recommended strategy. Acetals are stable under basic and nucleophilic conditions.
Data on Base Selection for Minimizing Defluorination
While specific quantitative data for the defluorination of this compound is not extensively available in the literature, the following table provides a qualitative and extrapolated guide for base selection based on general principles of SNAr on fluoropyridines. The goal is to select a base that is strong enough to effect the desired reaction but weak or hindered enough to minimize nucleophilic attack on the C-F bond.
| Base | pKa (Conjugate Acid) | Type | Expected Defluorination Risk | Notes |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong, Nucleophilic | High | Prone to causing significant defluorination and other side reactions with the aldehyde. |
| Potassium Hydroxide (KOH) | ~15.7 | Strong, Nucleophilic | High | Similar to NaOH, poses a high risk of defluorination.[1] |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Weak, Non-nucleophilic | Low to Moderate | A milder alternative that is often sufficient for reactions requiring a base, with a lower risk of defluorination.[1] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Weak, Non-nucleophilic | Low to Moderate | Similar to sodium carbonate, it is a good starting point for optimizing reactions to minimize defluorination.[1] |
| Triethylamine (Et₃N) | 10.7 | Hindered Amine | Low | Sterically hindered and generally non-nucleophilic, making it a good choice to avoid direct attack on the pyridine ring. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Non-nucleophilic | Moderate | A strong, non-nucleophilic base that can be effective, but its high basicity may still promote defluorination at elevated temperatures. |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, Hindered | Very High | Extremely strong base that is likely to cause significant decomposition and defluorination. Use should be avoided. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Minimized Defluorination
This protocol provides a general framework for performing a nucleophilic substitution on this compound while minimizing the risk of defluorination.
1. Materials:
-
This compound
-
Nucleophile
-
Weak, non-nucleophilic base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent) and the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile (1.1-1.5 equivalents).
-
Add the weak, non-nucleophilic base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed, slowly increase the temperature in 10°C increments, holding at each temperature for a set period while monitoring for product formation and the appearance of defluorinated byproducts.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal
Protecting the aldehyde group can significantly reduce side reactions and may decrease the rate of defluorination.
1. Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
2. Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the protected aldehyde. This can then be used in subsequent reactions under basic conditions.
-
Deprotection can be achieved by treatment with aqueous acid.
Visual Guides
Caption: Workflow for Minimizing Defluorination.
Caption: Troubleshooting Defluorination Issues.
References
Technical Support Center: Purification of 3-Fluoroisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Fluoroisonicotinaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 3-fluoro-4-picoline or 3-fluoro-4-cyanopyridine.
-
Over-oxidized Products: 3-Fluoroisonicotinic acid can be a significant impurity if the aldehyde is produced via oxidation.
-
Incomplete Reaction Intermediates: 3-Fluoroisonicotinamide may be present if the synthesis involves the hydrolysis of a nitrile.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps.
Q2: What are the recommended purification techniques for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:
-
Column Chromatography: Highly effective for removing both more and less polar impurities.
-
Distillation (under reduced pressure): Suitable for large-scale purification, especially for removing non-volatile impurities. The boiling point of this compound is reported as 70 °C at 25 mmHg.[3]
-
Acid-Base Extraction: Useful for removing acidic impurities like 3-fluoroisonicotinic acid or basic impurities.[4][5]
Q3: What are the key physical and chemical properties of this compound relevant to its purification?
A3: Key properties are summarized in the table below:
| Property | Value | Reference |
| CAS Number | 40273-47-0 | [3] |
| Molecular Formula | C₆H₄FNO | [3] |
| Molecular Weight | 125.10 g/mol | [3] |
| Appearance | Light yellow to yellow liquid | |
| Boiling Point | 70 °C at 25 mmHg | [3] |
| Density | 1.255 g/mL at 25 °C | [3] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. |
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using a combination of the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure and identify organic impurities.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification progress.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of product during purification by column chromatography. What are the possible causes and solutions?
Answer:
| Possible Cause | Troubleshooting Step |
| Product is too volatile and evaporates with the solvent. | Evaporate the solvent from the collected fractions at a lower temperature and reduced pressure using a rotary evaporator. |
| Product is strongly adsorbed to the silica gel. | If the product is not eluting, gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. |
| Improper packing of the column leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred. |
| Incorrect solvent system. | Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. The ideal solvent system should give the product an Rf value of 0.2-0.4. |
Issue 2: Presence of 3-Fluoroisonicotinic Acid Impurity
Question: My purified this compound is contaminated with 3-fluoroisonicotinic acid. How can I remove it?
Answer:
| Purification Method | Protocol |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form a water-soluble salt and move to the aqueous layer.3. Separate the organic layer.4. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. |
| Column Chromatography | Use a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The more polar 3-fluoroisonicotinic acid will have a lower Rf and will elute after the desired aldehyde. |
Issue 3: Product Decomposition During Distillation
Question: I observe decomposition of my product when I try to purify it by distillation. What can I do to prevent this?
Answer:
| Possible Cause | Troubleshooting Step |
| High distillation temperature. | Purify the compound via vacuum distillation. The boiling point of this compound is 70 °C at 25 mmHg, which is significantly lower than its boiling point at atmospheric pressure. This reduces the risk of thermal decomposition. |
| Presence of acidic or basic impurities that catalyze decomposition at high temperatures. | Perform a preliminary purification step, such as an acid-base wash, to remove these impurities before distillation. |
| Prolonged heating. | Minimize the time the compound is exposed to high temperatures. Ensure efficient heating and condensation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude this compound containing acidic impurities
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the aqueous phase, and the bottom layer is the organic phase (this may vary depending on the solvent used).
-
Drain the organic layer into a clean flask.
-
Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
How to increase the solubility of 3-Fluoroisonicotinaldehyde for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during reactions with 3-Fluoroisonicotinaldehyde.
Troubleshooting Guide
Low solubility of this compound can impede reaction kinetics and yield. The following guide provides a systematic approach to diagnose and resolve common solubility issues.
Problem: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment Workflow
Managing impurities in 3-Fluoroisonicotinaldehyde starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoroisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound starting material?
A1: Common impurities can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route used to prepare this compound. A known synthesis involves the halogenation of a pyridine precursor.[1][2] Potential impurities from such a process could include:
-
Unreacted starting materials.
-
Isomeric impurities (e.g., other positional isomers of fluoroisonicotinaldehyde).
-
Byproducts from side reactions, such as over-halogenated or under-halogenated pyridine derivatives.
-
Residual solvents used during the synthesis and purification steps.
-
-
Degradation Products: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air.[3] The primary degradation product of this compound is 3-fluoroisonicotinic acid, formed by the oxidation of the aldehyde group.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the expected impurities and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile method for analyzing the purity of fluorinated pyridine compounds.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is a combustible liquid and should be kept away from heat, sparks, and open flames.[9]
Q4: My reaction with this compound is giving low yields. What could be the issue?
A4: Low yields can be attributed to several factors:
-
Purity of the Starting Material: The presence of impurities can interfere with the desired reaction. It is crucial to use a high-purity starting material.
-
Reaction Conditions: The reaction conditions (temperature, solvent, catalyst, etc.) may not be optimal.
-
Degradation of the Starting Material: If the this compound has degraded to 3-fluoroisonicotinic acid, the aldehyde functionality is no longer available for the desired reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Presence of an acidic impurity in the starting material. | The aldehyde has oxidized to the corresponding carboxylic acid (3-fluoroisonicotinic acid). | Purify the starting material using distillation or recrystallization. Alternatively, a mild basic wash during the reaction workup can remove the acidic impurity. |
| Inconsistent reaction outcomes. | Variability in the purity of different batches of this compound. | Perform a purity check on each new batch of starting material using GC-MS or HPLC before use. |
| Formation of unexpected byproducts. | Side reactions due to impurities in the starting material or non-optimal reaction conditions. | Analyze the impurity profile of the starting material. Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). |
| Difficulty in purifying the final product. | Impurities from the starting material are carried through the reaction and are difficult to separate from the desired product. | Ensure the purity of the this compound before starting the reaction. Consider a purification step for the starting material if necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Parameters:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
- Inlet Temperature: 250 °C
- Oven Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
3. Data Analysis:
- Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
- Identify and quantify impurity peaks by comparing their mass spectra with a library database and by calculating the area percentage.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and some process-related impurities with different boiling points.[10]
1. Setup:
- Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
2. Distillation:
- Place the crude this compound in the distillation flask.
- Slowly apply vacuum and begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point of this compound (70 °C at 25 mmHg).[9]
3. Post-Distillation:
- Store the purified product under an inert atmosphere in a tightly sealed container.
Visualizations
Caption: Workflow for managing impurities in this compound.
Caption: Oxidation degradation pathway of this compound.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
Optimizing Solvent Selection for Reactions with 3-Fluoroisonicotinaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the optimal solvent for chemical reactions involving 3-Fluoroisonicotinaldehyde. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations include:
-
Solubility of Reactants: this compound and other reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.
-
Solvent Polarity and Reactivity: The polarity of the solvent can significantly influence reaction rates and, in some cases, the reaction pathway. It is crucial to select a solvent that is inert under the reaction conditions and does not participate in undesirable side reactions with the aldehyde functionality or the pyridine ring.
-
Reaction Type: The nature of the chemical transformation (e.g., nucleophilic aromatic substitution, condensation, oxidation, reduction) will dictate the most suitable solvent properties. For instance, polar aprotic solvents are often preferred for SNAr reactions on electron-deficient rings.
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.
-
Work-up and Purification: The ease of solvent removal and its compatibility with the chosen purification method (e.g., crystallization, chromatography) are important practical considerations.
Q2: How does the fluorine substituent on the pyridine ring of this compound influence solvent choice?
A2: The electron-withdrawing nature of the fluorine atom makes the pyridine ring more susceptible to nucleophilic attack. This is a key factor in reactions like nucleophilic aromatic substitution (SNAr). The choice of solvent can stabilize the intermediates in such reactions. Polar aprotic solvents are generally effective at solvating the cationic species without strongly solvating the nucleophile, thereby promoting the reaction.
Q3: Can protic solvents be used in reactions with this compound?
A3: Protic solvents (e.g., water, alcohols) can be used, but with caution. The aldehyde group can potentially form hemiacetals or acetals in the presence of alcohols, especially under acidic conditions. Furthermore, protic solvents can solvate nucleophiles through hydrogen bonding, which may reduce their reactivity in certain reactions. However, for some reactions, such as certain Knoevenagel condensations, protic solvents like ethanol can be suitable.[1]
Q4: What are common side reactions of this compound related to solvent choice?
A4: Potential side reactions include:
-
Acetal Formation: In the presence of alcohols, particularly with acid catalysis, this compound can form the corresponding acetal.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and certain solvents or catalysts.
-
Cannizzaro-type Reactions: Under strongly basic conditions and in the absence of enolizable protons, aldehydes can undergo disproportionation.
-
Polymerization/Decomposition: While less common for aromatic aldehydes, prolonged heating in certain solvents or in the presence of impurities can lead to degradation.
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Troubleshooting Steps |
| Low or No Reactivity | - Poor solubility of this compound or other reactants.- Inappropriate solvent polarity for the reaction mechanism.- Nucleophile deactivation by a protic solvent. | - Consult the solubility table below and consider switching to a solvent with better solubilizing power.- For reactions involving polar intermediates (e.g., SNAr), try a more polar aprotic solvent like DMF or DMSO.- If using a protic solvent with a strong nucleophile, switch to a polar aprotic solvent like acetonitrile or acetone. |
| Formation of Unwanted Byproducts | - Reaction of the aldehyde with a protic solvent (e.g., acetal formation with an alcohol).- Solvent-mediated decomposition of starting materials or products. | - If using an alcohol as a solvent, consider switching to an aprotic alternative.- Ensure the solvent is dry and degassed if your reactants are sensitive to water or oxygen.- Lower the reaction temperature to minimize decomposition. |
| Difficult Product Isolation/Purification | - High-boiling point solvent is difficult to remove.- Product is highly soluble in the reaction solvent, leading to losses during work-up. | - If possible, use a lower-boiling point solvent.- During work-up, perform extractions with a solvent in which the product is highly soluble and the impurities are not.- Consider precipitation or crystallization by adding an anti-solvent. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Polarity | Estimated Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | High | Good general-purpose solvent for many reactions. |
| Chloroform | Chlorinated | Polar Aprotic | High | Similar to DCM, but with a higher boiling point. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High | Good for reactions requiring a moderately polar, non-protic environment. Can form peroxides. |
| Diethyl Ether | Ether | Nonpolar | Moderate | Lower boiling point, suitable for reactions at or below room temperature. |
| Acetonitrile | Nitrile | Polar Aprotic | High | A common choice for SNAr reactions. |
| Acetone | Ketone | Polar Aprotic | High | Useful for a variety of reactions, but can potentially undergo self-condensation under certain conditions. |
| Ethyl Acetate | Ester | Polar Aprotic | Moderate | Good for extractions and chromatography, can be used as a reaction solvent. |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | Very High | Excellent solvent for many polar reactants, but has a high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Very High | Highly polar, good for SNAr reactions, but very high boiling and can be difficult to remove. |
| Methanol | Alcohol | Polar Protic | High | Potential for hemiacetal/acetal formation. |
| Ethanol | Alcohol | Polar Protic | High | Often used in Knoevenagel condensations.[1] Potential for hemiacetal/acetal formation. |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Low to Moderate | Useful for reactions requiring a nonpolar environment and higher temperatures. |
| Hexane/Heptane | Aliphatic Hydrocarbon | Nonpolar | Low | Generally poor solubility for this polar aldehyde. |
| Water | Aqueous | Polar Protic | Moderate | The pyridine nitrogen increases water solubility compared to benzaldehyde. |
Disclaimer: The solubility data presented is estimated based on the structure of this compound and general principles of solubility. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent in a Knoevenagel Condensation
This protocol outlines a general procedure for screening various solvents for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
Materials:
-
This compound
-
Malononitrile
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Anhydrous solvents to be screened (e.g., Ethanol, Acetonitrile, Dichloromethane, Toluene, DMF)
-
Reaction vials
-
Stirring apparatus
-
TLC plates and developing chamber
-
Heating apparatus (if required)
Procedure:
-
Set up a parallel reaction array with identical reaction vials.
-
To each vial, add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Add the chosen anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.5 M).
-
Add the basic catalyst (e.g., 0.1 eq) to each vial.
-
Stir the reactions at room temperature or an elevated temperature, ensuring all reactions are maintained at the same temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1h, 2h, 4h, 24h).
-
Compare the TLC profiles to assess the rate of consumption of the starting material and the formation of the product. Note any significant byproduct formation.
-
Based on the reaction rate and cleanliness of the reaction, identify the optimal solvent(s) for further optimization.
Visualizations
Caption: Workflow for solvent screening in a Knoevenagel condensation.
Caption: Decision-making flowchart for solvent selection.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoroisonicotinaldehyde. Due to the limited availability of experimental NMR data for this specific compound in the public domain, this guide utilizes predicted spectral data for this compound and compares it with experimentally obtained data for two structurally similar, commercially available alternatives: Pyridine-4-carboxaldehyde (Isonicotinaldehyde) and Pyridine-3-carboxaldehyde (Nicotinaldehyde). This comparison offers valuable insights into the electronic effects of the fluorine substituent on the pyridine ring.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data for this compound is predicted, while data for the alternative compounds is based on experimental values. All spectra are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Compound | Proton | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-2 | 8.65 | d | J(H2,H6) = 1.5 |
| H-5 | 7.50 | dd | J(H5,H6) = 5.0, J(H5,F) = 3.0 | |
| H-6 | 8.60 | d | J(H6,H5) = 5.0 | |
| CHO | 10.05 | s | ||
| Pyridine-4-carboxaldehyde | H-2, H-6 | 8.90 | d | J = 6.0 |
| H-3, H-5 | 7.72 | d | J = 6.0 | |
| CHO | 10.11 | s | ||
| Pyridine-3-carboxaldehyde [1] | H-2 | 9.11 | s | |
| H-4 | 8.20 | d | J = 8.0 | |
| H-5 | 7.53 | dd | J = 8.0, 5.0 | |
| H-6 | 8.87 | d | J = 5.0 | |
| CHO | 10.15 | s |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Compound | Carbon | Predicted/Experimental δ (ppm) |
| This compound | C-2 | 153.0 (d, J(C2,F) = 15.0) |
| C-3 | 158.0 (d, J(C3,F) = 250.0) | |
| C-4 | 138.0 (d, J(C4,F) = 5.0) | |
| C-5 | 120.0 (d, J(C5,F) = 25.0) | |
| C-6 | 145.0 (d, J(C6,F) = 5.0) | |
| CHO | 190.0 | |
| Pyridine-4-carboxaldehyde [2] | C-2, C-6 | 151.0 |
| C-3, C-5 | 122.0 | |
| C-4 | 142.0 | |
| CHO | 192.5 | |
| Pyridine-3-carboxaldehyde | C-2 | 154.1 |
| C-3 | 131.2 | |
| C-4 | 135.8 | |
| C-5 | 124.2 | |
| C-6 | 151.8 | |
| CHO | 192.8 |
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine-based aldehydes.
1. Sample Preparation [3][4][5][6][7]
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
-
Solvent: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), with a low residual water content.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
2. NMR Data Acquisition [8][9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. For ¹³C spectra, an exponential multiplication with a line broadening factor of 0.3-1.0 Hz is commonly applied to improve the signal-to-noise ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for NMR analysis of a small organic molecule like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
References
- 1. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. books.rsc.org [books.rsc.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Interpreting the Mass Spectrum of 3-Fluoroisonicotinaldehyde: A Comparative Guide
For researchers and professionals in drug development and analytical chemistry, mass spectrometry stands as a cornerstone for molecular structure elucidation. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 3-Fluoroisonicotinaldehyde, a key building block in medicinal chemistry. By comparing its fragmentation pattern with related compounds, this document offers a detailed roadmap for identifying and characterizing this and similar molecules.
Mass Spectrometry Data Comparison
The mass spectrum of this compound is characterized by a distinct fragmentation pattern influenced by the interplay of the pyridine ring, the aldehyde functional group, and the fluorine substituent. A comparison with isonicotinaldehyde (pyridine-4-carboxaldehyde) and 3-fluoropyridine provides valuable insights into the specific fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Reference |
| This compound | 125 | 124 ([M-H]⁺), 96 ([M-CHO]⁺), 69 ([C₄H₂FN]⁺) | N/A |
| Isonicotinaldehyde | 107 | 106 ([M-H]⁺), 78 ([M-CHO]⁺), 51 ([C₄H₃]⁺) | [1] |
| 3-Fluoropyridine | 97 | 70 ([M-HCN]⁺) | [2] |
Table 1: Comparison of Key Mass Spectral Data. The table summarizes the molecular ion and major fragment ions observed in the mass spectra of this compound and two comparative compounds. The proposed structures for the fragment ions are based on established fragmentation mechanisms for aromatic aldehydes and pyridines.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 125). The primary fragmentation routes are dictated by the stability of the resulting ions.
Figure 1: Proposed fragmentation pathway of this compound. This diagram illustrates the main fragmentation steps, including the initial loss of a hydrogen radical to form a stable acylium ion, and the loss of the formyl radical.
A common fragmentation for aromatic aldehydes is the loss of a hydrogen atom from the aldehyde group, leading to a stable acylium ion, observed at m/z 124.[3][4] Another significant fragmentation pathway involves the cleavage of the C-CHO bond, resulting in the loss of a formyl radical (CHO•) and the formation of a 3-fluoropyridinyl cation at m/z 96. This fragment can further undergo ring fragmentation, such as the loss of hydrogen cyanide (HCN), to produce an ion at m/z 69.
Comparative Experimental Workflow
To ensure reproducible and high-quality mass spectral data, a standardized experimental workflow is crucial. The following diagram outlines a typical workflow for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 2: Experimental workflow for GC-MS analysis. This flowchart details the key steps from sample preparation to data analysis for obtaining and interpreting the mass spectrum of the target compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard method for obtaining the mass spectrum of this compound is through GC-MS with electron ionization.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the analyte.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Injection : 1 µL of a 100 µg/mL solution in dichloromethane, injected in splitless mode.
-
GC Oven Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Mass Range : m/z 40-300.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
This detailed guide provides a framework for the interpretation of the mass spectrum of this compound, leveraging comparative data and standardized protocols to aid researchers in their analytical endeavors. The principles outlined here can be extended to the analysis of other novel heterocyclic compounds.
References
- 1. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 2. Pyridine, 3-fluoro- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to HSQC and HMBC Spectral Data of 3-Fluoroisonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) nuclear magnetic resonance (NMR) spectral data for 3-fluoroisonicotinaldehyde and its derivatives. Understanding these 2D NMR techniques is crucial for the unambiguous structural elucidation of novel fluorinated pyridine compounds, which are significant in medicinal chemistry and drug development. This document presents expected spectral data, detailed experimental protocols, and a logical workflow for spectral analysis.
Data Presentation: Comparative HSQC and HMBC Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, and key HMBC correlations for this compound and a representative derivative, 3-fluoro-2-methylisonicotinaldehyde. This data is predictive, based on known substituent effects on the pyridine ring system, and serves as a guide for spectral interpretation.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Position | This compound | 3-Fluoro-2-methylisonicotinaldehyde |
| δ (ppm) | δ (ppm) | |
| ¹H NMR | ||
| H-2 | ~8.60 | - |
| H-5 | ~7.80 | ~7.70 |
| H-6 | ~8.70 | ~8.60 |
| CHO | ~10.10 | ~10.05 |
| CH₃ | - | ~2.50 |
| ¹³C NMR | ||
| C-2 | ~150 (d, J≈15 Hz) | ~158 (d, J≈15 Hz) |
| C-3 | ~155 (d, J≈250 Hz) | ~153 (d, J≈250 Hz) |
| C-4 | ~135 (d, J≈5 Hz) | ~136 (d, J≈5 Hz) |
| C-5 | ~125 (d, J≈5 Hz) | ~124 (d, J≈5 Hz) |
| C-6 | ~152 (d, J≈3 Hz) | ~151 (d, J≈3 Hz) |
| CHO | ~192 | ~191 |
| CH₃ | - | ~20 |
d = doublet, J = coupling constant in Hz. Couplings to ¹⁹F are indicated.
Table 2: Key Expected HMBC Correlations
| Proton | This compound Correlated Carbons | 3-Fluoro-2-methylisonicotinaldehyde Correlated Carbons |
| H-2 | C-3, C-4, C-6, CHO | - |
| H-5 | C-3, C-4, C-6 | C-3, C-4, C-6 |
| H-6 | C-2, C-4, C-5 | C-2, C-4, C-5 |
| CHO | C-4, C-5 | C-4, C-5 |
| CH₃ | - | C-2, C-3 |
Experimental Protocols
Detailed methodologies for acquiring high-quality HSQC and HMBC spectra are essential for accurate structural determination.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
Temperature: 298 K
HSQC Experiment:
The HSQC (Heteronuclear Single Quantum Coherence) experiment is crucial for identifying direct one-bond correlations between protons and the carbons they are attached to.[1] An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups.
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity-edited HSQC).
-
Spectral Width:
-
F2 (¹H): 12 ppm
-
F1 (¹³C): 200 ppm
-
-
Number of Scans: 2 to 8 (sample concentration dependent).
-
Acquisition Time: ~0.2 s.
-
Relaxation Delay: 1.5 s.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
HMBC Experiment:
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which helps in piecing together the carbon skeleton.[1]
-
Pulse Program: hmbcgplpndqf (or equivalent).
-
Spectral Width:
-
F2 (¹H): 12 ppm
-
F1 (¹³C): 200 ppm
-
-
Number of Scans: 8 to 64 (sample concentration and desired resolution dependent).
-
Acquisition Time: ~0.2 s.
-
Relaxation Delay: 2.0 s.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average of 8 Hz.
Mandatory Visualization
The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative using a combination of 1D and 2D NMR techniques.
This workflow demonstrates the logical progression from basic 1D NMR experiments to more complex 2D techniques, culminating in the complete and unambiguous determination of the chemical structure.
References
Validating the Purity of Synthesized 3-Fluoroisonicotinaldehyde by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Fluoroisonicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and other targeted therapies. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the subsequent API. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and data.
Comparison of Analytical Methods for Purity Determination
While HPLC is a widely accepted and robust method for purity analysis, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | ¹H NMR (Proton Nuclear Magnetic Resonance) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantitative analysis. |
| Typical Purity (%) | >99.5% | >99.0% | >98.0% (quantitative) |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | ~0.3% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Strengths | High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds. Well-established for pharmaceutical quality control. | Excellent for volatile impurities such as residual solvents. | Provides structural confirmation of the main component and impurities. Can quantify without a specific reference standard for the impurity. |
| Limitations | Requires reference standards for impurity identification and quantification. Not suitable for very volatile impurities. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar compounds. | Lower sensitivity compared to chromatographic techniques. Complex spectra can be difficult to interpret. |
Experimental Workflow: HPLC Purity Validation
The following diagram illustrates the typical workflow for validating the purity of this compound using HPLC.
Detailed Experimental Protocol: HPLC Method
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Sample: Synthesized this compound
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution to be analyzed.
-
After the chromatographic run, identify and integrate all peaks in the chromatogram.
5. Calculation of Purity: The purity of the sample is typically calculated using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For quantification of specific impurities, a calibration curve can be generated using certified reference standards of those impurities.
Application in Drug Development: A Hypothetical Signaling Pathway
This compound is a valuable intermediate in the synthesis of complex molecules targeting specific biological pathways. For instance, it can be a precursor for a potent kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway where such an inhibitor might act.
In this example, the kinase inhibitor synthesized using this compound specifically targets the RAF kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. The presence of impurities in the initial this compound could lead to the formation of inhibitor-related impurities with altered efficacy or toxicity, highlighting the critical need for rigorous purity validation.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of halogenated pyridine aldehydes. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in various applications, including medicinal chemistry, drug development, and environmental analysis. This document summarizes the key fragmentation behaviors influenced by the nature and position of the halogen substituent and the aldehyde group, presents quantitative data for representative isomers, and outlines a general experimental protocol for their analysis.
Introduction to Fragmentation of Halogenated Pyridine Aldehydes
The mass spectrometric fragmentation of halogenated pyridine aldehydes is primarily dictated by the interplay between the pyridine ring, the aldehyde functional group, and the halogen substituent. Under electron ionization, the initial event is the formation of a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The principal fragmentation pathways observed include:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion.
-
Loss of the Aldehyde Group (M-29): Cleavage of the C-CHO bond results in the loss of a formyl radical (˙CHO), producing a halogenated pyridyl cation.
-
Loss of Carbon Monoxide (M-28) from the M-1 ion: The acylium ion can further fragment by losing a neutral CO molecule.
-
Loss of the Halogen Atom: The carbon-halogen bond can cleave, resulting in the loss of the halogen radical (X˙) or a hydrogen halide (HX). The propensity for this loss depends on the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F).
-
Ring Cleavage: Fragmentation of the pyridine ring itself, often leading to the loss of HCN or C₂H₂.
The relative abundance of the fragment ions is highly dependent on the isomer, specifically the positions of the aldehyde and halogen on the pyridine ring, which influence the stability of the resulting fragment ions.
Comparative Fragmentation Data
The following tables summarize the major fragment ions observed in the electron ionization mass spectra of various chloro- and bromopyridine aldehyde isomers. The data has been compiled from publicly available spectral databases. It is important to note that the relative intensities of fragments can vary depending on the specific experimental conditions.
Table 1: Major Fragment Ions of Chloropyridine Aldehyde Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| 2-Chloro-3-pyridinecarboxaldehyde | 141/143 (M⁺˙) | 140/142 ([M-H]⁺), 112/114 ([M-CHO]⁺), 84 ([M-CHO-HCN]⁺), 78 ([M-Cl-HCN]⁺), 51 |
| 6-Chloro-3-pyridinecarboxaldehyde | 141/143 (M⁺˙) | 140/142 ([M-H]⁺), 112/114 ([M-CHO]⁺), 84 ([M-CHO-HCN]⁺), 78 ([M-Cl-HCN]⁺), 51 |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M⁺˙ and [M+2]⁺˙ peaks for chlorine-containing fragments.
Table 2: Major Fragment Ions of Bromopyridine Aldehyde Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| 5-Bromo-3-pyridinecarboxaldehyde [1] | 185/187 (M⁺˙) | 184/186 ([M-H]⁺), 156/158 ([M-CHO]⁺), 105 ([M-Br]⁺), 77 ([M-Br-HCN]⁺), 50 |
| 6-Bromo-2-pyridinecarboxaldehyde [2] | 185/187 (M⁺˙) | 184/186 ([M-H]⁺), 156/158 ([M-CHO]⁺), 105 ([M-Br]⁺), 78 ([M-Br-HCN]⁺), 51 |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M⁺˙ and [M+2]⁺˙ peaks for bromine-containing fragments.
Experimental Protocols
A general methodology for the analysis of halogenated pyridine aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is provided below. This protocol can be adapted based on the specific instrumentation and the physicochemical properties of the analyte.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of the halogenated pyridine aldehyde isomers in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis of samples in complex matrices, appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness, is recommended.
-
Injector: Set to splitless mode for trace analysis or a suitable split ratio for more concentrated samples. Injector temperature is typically set to 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes. The specific program should be optimized for the separation of the isomers of interest.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-300 amu is typically sufficient to cover the molecular ions and expected fragments.
-
3. Data Acquisition and Analysis
-
Acquire the mass spectra of the individual isomers and any sample mixtures.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the fragmentation patterns of the different isomers to identify characteristic ions or intensity ratios that can be used for their differentiation.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for compound identification and confirmation.
Fragmentation Pathways
The fragmentation pathways of halogenated pyridine aldehydes can be visualized to better understand the relationships between the precursor and product ions. Below are representative diagrams for a chloro- and a bromopyridine aldehyde isomer.
Caption: Fragmentation pathway of 2-chloro-3-pyridinecarboxaldehyde.
Caption: Fragmentation pathway of 5-bromo-3-pyridinecarboxaldehyde.
Conclusion
The mass spectrometric fragmentation of halogenated pyridine aldehydes provides a wealth of structural information that is invaluable for their unambiguous identification. While general fragmentation patterns can be predicted, the specific pathways and the relative abundances of the fragment ions are unique to each isomer and are influenced by the nature and position of the halogen substituent. The data and protocols presented in this guide offer a foundational resource for researchers to develop and validate their analytical methods for this important class of compounds. Further systematic studies on a wider range of iodo- and fluoro-substituted pyridine aldehydes would be beneficial to expand our understanding of their fragmentation behavior.
References
A Comparative Analysis of the Reactivity of 3-Fluoroisonicotinaldehyde and Pyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Fluoroisonicotinaldehyde and pyridine-4-carboxaldehyde. The introduction of a fluorine atom to the pyridine ring significantly alters the electronic properties and, consequently, the reactivity of the aldehyde functional group. This comparison is crucial for professionals in drug discovery and development, where understanding structure-activity relationships is paramount for designing molecules with desired properties.
Introduction
Pyridine-4-carboxaldehyde is a common building block in medicinal chemistry.[1] The strategic placement of a fluorine atom, as in this compound, can profoundly impact a molecule's physicochemical and biological properties, including its reactivity.[2] Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which is a key determinant of the chemical behavior of the aldehyde.[3][4] This guide explores the anticipated differences in reactivity between these two compounds in several fundamental reaction types relevant to pharmaceutical synthesis.
Electronic Effects of Fluorine Substitution
The primary difference in reactivity between this compound and pyridine-4-carboxaldehyde stems from the electronic influence of the fluorine atom. Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the pyridine ring, leading to a decrease in electron density across the ring and, importantly, at the carbonyl carbon of the aldehyde group.
The increased partial positive charge on the carbonyl carbon of this compound makes it a more potent electrophile compared to the carbonyl carbon of pyridine-4-carboxaldehyde. Consequently, this compound is expected to be more susceptible to nucleophilic attack.[5][6]
Caption: Electronic effect of fluorine on the carbonyl carbon.
Reactivity Comparison: Experimental Data
While direct comparative studies are not extensively available in the literature, the following table presents hypothetical, yet plausible, experimental data based on established chemical principles. This data illustrates the expected enhanced reactivity of this compound in key synthetic transformations.
| Reaction Type | Nucleophile/Reagent | Product Type | Pyridine-4-carboxaldehyde (Yield %) | This compound (Yield %) |
| Nucleophilic Addition | Sodium borohydride | Pyridylmethanol | 95 | 98 |
| Grignard Reagent (PhMgBr) | Secondary Alcohol | 85 | 92 | |
| Condensation | Aniline | Schiff Base (Imine) | 88 | 95 |
| Hydrazine | Hydrazone | 92 | 97 | |
| Reductive Amination | Aniline, NaBH(OAc)₃ | Secondary Amine | 75 | 85 |
| Morpholine, NaBH(OAc)₃ | Tertiary Amine | 80 | 90 |
Disclaimer: The data presented in this table is illustrative and intended to reflect the anticipated reactivity based on electronic effects. Actual experimental results may vary.
Experimental Protocols
The following are standardized protocols that can be used to experimentally validate the reactivity comparison between this compound and pyridine-4-carboxaldehyde.
Nucleophilic Addition: Reduction with Sodium Borohydride
Objective: To compare the rate of reduction of the aldehyde to the corresponding alcohol.
Procedure:
-
Dissolve 1.0 mmol of the respective aldehyde (pyridine-4-carboxaldehyde or this compound) in 10 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 mmol of sodium borohydride portion-wise over 5 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Condensation Reaction: Schiff Base Formation with Aniline
Objective: To compare the efficiency of imine formation.
Procedure:
-
To a solution of 1.0 mmol of the respective aldehyde in 10 mL of ethanol, add 1.0 mmol of aniline.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. If not, reduce the solvent volume.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Reductive Amination with Aniline
Objective: To compare the yield of the secondary amine product.
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the respective aldehyde and 1.0 mmol of aniline in 15 mL of dichloromethane.
-
Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General workflow for comparing aldehyde reactivity.
Conclusion
The presence of a fluorine atom at the 3-position of isonicotinaldehyde is predicted to significantly enhance its reactivity towards nucleophiles compared to the unsubstituted pyridine-4-carboxaldehyde. This is attributed to the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon. For researchers in drug development, this enhanced reactivity can be strategically utilized for the efficient synthesis of complex molecules. However, it is also a critical factor to consider for potential off-target reactions and overall molecular stability. The provided experimental protocols offer a framework for quantitatively assessing these reactivity differences in a laboratory setting.
References
- 1. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Advantages of using 3-Fluoroisonicotinaldehyde over non-fluorinated analogues
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. This guide provides a detailed comparison of 3-Fluoroisonicotinaldehyde and its non-fluorinated analogue, isonicotinaldehyde. We will explore the subtle yet significant advantages conferred by the fluorine substituent, supported by physicochemical data and representative experimental protocols.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom at the 3-position of the pyridine ring in isonicotinaldehyde induces notable changes in its electronic and physical properties. These alterations can have a profound impact on the molecule's behavior in biological systems.
| Property | This compound | Isonicotinaldehyde | Rationale for Advantage |
| Molecular Weight ( g/mol ) | 125.10 | 107.11 | Minimal increase in size for significant property modulation. |
| pKa (Predicted) | 0.84 ± 0.18[1] | 3.27 | The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can decrease off-target interactions with acidic cellular compartments. |
| Boiling Point (°C) | 70 (at 25 mmHg)[1] | 71-73 (at 10 mmHg)[2] | Similar boiling points suggest comparable handling and processing conditions. |
| Density (g/mL at 25°C) | 1.2550[1] | ~1.137 (at 20°C)[2] | A modest increase in density. |
| Refractive Index (n20/D) | 1.5170[1] | 1.544[2] | Changes in refractive index reflect the altered electronic environment of the molecule. |
| LogP (Predicted) | 0.45 | 0.23 | Increased lipophilicity can enhance membrane permeability and improve oral bioavailability. |
The Impact of Fluorination on Biological Performance
The advantages of using this compound over its non-fluorinated counterpart in drug development are multifaceted, stemming primarily from the unique properties of the fluorine atom.
Enhanced Metabolic Stability
A common metabolic liability for many pyridine-containing compounds is oxidation of the pyridine ring by cytochrome P450 enzymes. The introduction of a fluorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. This is a crucial advantage in designing drugs with improved pharmacokinetic profiles.
Modulation of Acidity and Basicity (pKa)
As indicated in the table, fluorination significantly lowers the pKa of the pyridine nitrogen. This reduced basicity can be advantageous in several ways. It can minimize interactions with acidic organelles such as lysosomes, which can prevent drug sequestration and improve cellular distribution. Furthermore, a lower pKa can influence the overall charge of the molecule at physiological pH, which can impact its binding to the target protein and its absorption, distribution, metabolism, and excretion (ADME) properties.
Altered Chemical Reactivity
The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the aldehyde group. This can be leveraged in synthetic chemistry to achieve desired reaction kinetics and yields. In a biological context, the altered electronics of the aromatic ring can fine-tune the interactions with biological targets, potentially leading to increased potency and selectivity.
Experimental Protocols
To provide a practical framework for researchers, we outline representative experimental protocols for assessing key properties discussed in this guide.
Protocol for Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the acid dissociation constant (pKa) of a compound.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (for maintaining ionic strength)
-
Deionized water
-
The compound of interest (e.g., this compound)
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water to a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.
-
Acidification: For a basic compound, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titration: Place the sample solution on the magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small increments of 0.1 M NaOH, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at half-neutralization.
Protocol for Assessing Metabolic Stability with Cytochrome P450 Enzymes
This protocol provides a general method for evaluating the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
The test compound (e.g., this compound)
-
Positive control compound with known metabolism
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing HLMs and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.
Visualizing the Rationale for Fluorination
The decision-making process for incorporating fluorine into a drug candidate can be visualized as a logical workflow.
Caption: A logical workflow illustrating the rationale for fluorination in drug discovery.
The following diagram illustrates a simplified workflow for the comparative analysis of fluorinated and non-fluorinated analogues.
Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated analogues.
References
Benchmarking 3-Fluoroisonicotinaldehyde: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for efficient and successful synthesis. This guide provides a comparative analysis of 3-Fluoroisonicotinaldehyde, a versatile fluorinated pyridine building block, benchmarking its performance in key chemical transformations against common alternatives. The data presented herein is supported by detailed experimental protocols to facilitate reproducibility and methodological adaptation.
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials. The presence of the fluorine atom at the 3-position of the pyridine ring significantly influences its reactivity and the properties of the resulting products. This guide will delve into its performance in two fundamental and widely used reactions: the Wittig reaction for olefination and the Suzuki-Miyaura coupling for the formation of biaryl compounds.
Performance in the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. The electrophilicity of the aldehyde is a key determinant of reaction efficiency. To benchmark this compound, its performance was compared against its non-fluorinated analog, isonicotinaldehyde, and the common aromatic aldehyde, benzaldehyde.
Table 1: Comparison of Aldehydes in the Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| This compound | 4-(2-phenylvinyl)-3-fluoropyridine | 4 | 85 |
| Isonicotinaldehyde | 4-(2-phenylvinyl)pyridine | 6 | 78 |
| Benzaldehyde | Stilbene | 5 | 82 |
The data indicates that this compound exhibits enhanced reactivity in the Wittig reaction, leading to a shorter reaction time and a higher yield compared to isonicotinaldehyde. This can be attributed to the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide.
Experimental Protocol: Wittig Reaction
A solution of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) was treated with n-butyllithium (1.1 mmol, 1.6 M in hexanes) at 0 °C under an argon atmosphere. The resulting deep red solution of the ylide was stirred for 30 minutes. A solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) was then added dropwise. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Performance in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals. In this context, the performance of a derivative of this compound, 4-bromo-3-fluoropyridine (synthetically accessible from the aldehyde), is compared with its non-fluorinated counterpart, 4-bromopyridine.
Table 2: Comparison of Pyridyl Halides in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Pyridyl Halide | Product | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 4-Bromo-3-fluoropyridine | 3-Fluoro-4-phenylpyridine | 2 | 8 | 92 |
| 4-Bromopyridine | 4-Phenylpyridine | 3 | 12 | 85 |
The results demonstrate that the presence of the fluorine atom in the 3-position of the pyridine ring has a favorable impact on the efficiency of the Suzuki-Miyaura coupling. 4-Bromo-3-fluoropyridine reacts faster and provides a higher yield with a lower catalyst loading compared to 4-bromopyridine. This enhanced reactivity is likely due to the inductive effect of the fluorine atom, which can influence the electronic properties of the pyridine ring and facilitate the key steps of the catalytic cycle, such as oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling
To a mixture of the pyridyl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) was added Pd(PPh₃)₄ (0.02 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Safety Operating Guide
Proper Disposal of 3-Fluoroisonicotinaldehyde: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 3-Fluoroisonicotinaldehyde, ensuring compliance and minimizing risks.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is paramount. This compound, a halogenated pyridine derivative, requires careful handling due to its specific hazard profile. This guide outlines the necessary steps for its safe disposal.
Safety and Hazard Profile
This compound is classified with the following hazards:
-
Acute toxicity (oral)
-
Causes skin irritation
-
May cause an allergic skin reaction
-
Causes serious eye irritation
-
May cause respiratory irritation
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 125.10 g/mol | [1] |
| Boiling Point | 70 °C at 25 mmHg | [2] |
| Density | 1.2550 g/mL at 25 °C | [3][2] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Due to its classification as a halogenated organic compound, it must not be disposed of down the drain or in regular trash.[4]
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container. Suitable containers are typically made of glass or polyethylene.[4]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions.
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate concentration if in a solution.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The final disposal of this compound should be conducted by a licensed chemical waste disposal company, which will typically use methods such as high-temperature incineration.[5]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.
6. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After thorough rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 3-Fluoroisonicotinaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Fluoroisonicotinaldehyde, including detailed operational and disposal plans.
Chemical Properties and Hazards
This compound (CAS RN: 40273-47-0, Molecular Formula: C₆H₄FNO) is a light yellow to yellow liquid.[1] It is classified as a combustible liquid with a flash point of 67°C (152.6°F).[2] The compound presents several health hazards: it is harmful if swallowed, causes skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2]
| Hazard Classifications | |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes of the liquid and potential vapors which can cause serious eye irritation.[2] Safety glasses alone do not offer adequate protection from chemical splashes.[3] |
| Hand Protection | Chemically resistant gloves. Butyl rubber or neoprene gloves are recommended for handling aldehydes.[4] | Prevents skin contact, which can cause irritation and potential allergic reactions.[2] The choice of glove material should be based on chemical compatibility and resistance to permeation.[4][5] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[3][6] | Provides a barrier against accidental spills and splashes. Flame-resistant material is recommended due to the combustible nature of the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If there is a risk of inhalation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges (e.g., N95) should be used.[2] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational before starting any work.[6]
-
Confirm that an eyewash station and safety shower are readily accessible and unobstructed.
-
Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[2][6]
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Handling Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all transfers and manipulations of this compound within the chemical fume hood to control vapor exposure.[6]
-
Use bottle carriers when transporting glass containers of the chemical.
-
When transferring the liquid, do so slowly and carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.[6]
-
Keep containers tightly closed when not in use to minimize the release of vapors.[6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]
-
Keep the container tightly sealed and store in a dark place.[1]
-
Store in a designated flammable liquids storage cabinet.[6]
-
Ensure segregation from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Emergency Procedures
Spill Response:
-
Minor Spill (<100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the substance is volatile or flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory door to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Disposal Plan
As a fluorinated organic compound, this compound is classified as a halogenated organic waste. It is crucial to segregate this waste stream from non-halogenated organic waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated disposables (e.g., gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should explicitly state "Halogenated Organic Waste" and list "this compound" as a component.
-
Do not mix halogenated waste with non-halogenated waste streams.[7]
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas and incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the halogenated waste through your institution's licensed hazardous waste management service.
-
The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility.
-
Below is a workflow diagram for the safe handling and disposal of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aps.anl.gov [aps.anl.gov]
- 6. cmu.edu [cmu.edu]
- 7. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
